molecular formula C5H6N2O2 B3392548 5-Methylisoxazole-4-carboxamide CAS No. 1097817-28-1

5-Methylisoxazole-4-carboxamide

Cat. No.: B3392548
CAS No.: 1097817-28-1
M. Wt: 126.11 g/mol
InChI Key: RRGRQQFUASVDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisoxazole-4-carboxamide (CAS 1097817-28-1) is a high-purity chemical intermediate serving as a key scaffold in medicinal chemistry and drug discovery research. This compound is central to the exploration of novel therapeutic agents, particularly as a precursor for derivatives that act as Hypoxia-Inducible Factor-2α (HIF-2α) agonists. Recent studies have identified 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives as a novel class of HIF-2α agonists, with the most promising analogs demonstrating potent activity and a favorable pharmacokinetic profile, suggesting potential as an oral treatment for conditions like renal anemia . The isoxazole moiety is a privileged structure in drug design, known for its diverse biological activities, which include antibacterial and potential anticancer properties, as evidenced by synthesized libraries of derivatives . Furthermore, the core structure is of significant interest in the synthesis of peptidomimetics. As a bifunctional heterocycle, it can be considered an unnatural β-amino acid, enabling its incorporation into α/β-mixed peptides to enhance metabolic stability and develop new bioactive compounds . Researchers utilize this compound as a foundational building block, typically converting the carboxylic acid to an amide linkage via an acid chloride intermediate, to generate a diverse array of analogs for biological screening . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGRQQFUASVDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 5-methylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-methylisoxazole-4-carboxamide , a critical heterocyclic scaffold in medicinal chemistry. This document is structured to serve researchers and drug development professionals, moving from fundamental chemical identity to synthesis, structural dynamics, and pharmaceutical applications.[1]

Executive Summary

5-Methylisoxazole-4-carboxamide (CAS: 1097817-28-1) is a heteroaromatic primary amide serving as a foundational pharmacophore in the synthesis of disease-modifying antirheumatic drugs (DMARDs).[1] It represents the unsubstituted core scaffold of Leflunomide and its active metabolite, Teriflunomide .

While often overshadowed by its substituted derivatives, the primary amide is a distinct chemical entity. Its stability and reactivity are governed by the isoxazole ring's unique electronic properties—specifically the lability of the N-O bond under basic conditions, a feature exploited in the bioactivation of isoxazole-based prodrugs.[1]

Chemical Identity & Physicochemical Properties

The following table consolidates the core identifiers and physical constants for the molecule. Note the distinction between the primary amide and its carboxylic acid precursor (MIA).

Table 1: Chemical Specifications
PropertyDataNotes
IUPAC Name 5-Methylisoxazole-4-carboxamideAlso known as 5-methyl-1,2-oxazole-4-carboxamide
CAS Registry Number 1097817-28-1 Distinct from the acid (42831-50-5) and Leflunomide (75706-12-6)
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol Exact Mass: 126.0429
SMILES Cc1onc(c1)C(=O)N
InChIKey VQBXUKGMJCPBMF-UHFFFAOYSA-N(Note: Key for the core scaffold)
Physical State Solid (Crystalline)Typically white to off-white powder
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar solvents due to polarity

Structural Analysis & Molecular Geometry

The Isoxazole Core

The 5-methylisoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms (1,2-azole).[1]

  • Aromaticity: The ring possesses 6

    
    -electrons (4 from the carbons/nitrogen double bonds + 2 from the oxygen lone pair), satisfying Hückel’s rule.[1]
    
  • Electronic Distribution: The oxygen atom is electronegative, pulling density from the ring, while the nitrogen lone pair contributes to basicity. However, the 4-carboxamide group is electron-withdrawing, reducing the electron density of the ring and increasing the acidity of the C-3 proton (if unsubstituted) or the methyl protons at C-5.[1]

The Labile N-O Bond (The "Switch")

A defining feature of this scaffold is the chemical instability of the N-O bond under basic conditions.

  • Mechanism: Strong bases can deprotonate the methyl group (or C-3), leading to a rearrangement that cleaves the N-O bond.[1]

  • Pharmacological Relevance: In Leflunomide , this ring opening is the in vivo activation step that converts the prodrug into the active metabolite (Teriflunomide), which forms a planar enolic nitrile structure capable of inhibiting Dihydroorotate Dehydrogenase (DHODH).

Synthesis & Manufacturing Protocols

The synthesis of 5-methylisoxazole-4-carboxamide typically proceeds via the 5-Methylisoxazole-4-carboxylic acid (MIA) intermediate.[1] The following protocol outlines the industrial standard route, optimized for yield and purity.

Synthetic Pathway Diagram

SynthesisPathway cluster_legend Reaction Phase EAA Ethyl Acetoacetate (Starting Material) Inter1 Ethyl Ethoxymethylene- acetoacetate EAA->Inter1 Condensation (100-110°C) TEOF Triethyl Orthoformate + Acetic Anhydride TEOF->Inter1 Ester Ethyl 5-methylisoxazole- 4-carboxylate Inter1->Ester Cyclization (EtOH, Reflux) Cycliz Hydroxylamine (NH2OH) Cycliz->Ester MIA 5-Methylisoxazole- 4-carboxylic Acid (MIA) Ester->MIA Hydrolysis (Acidic/Basic) MIA_Cl MIA-Chloride (Acid Chloride) MIA->MIA_Cl SOCl2 (Thionyl Chloride) Amide 5-Methylisoxazole- 4-carboxamide (Target) MIA_Cl->Amide Ammonolysis (NH3/aq or gas) Phase1 Precursor Formation Phase2 Activation Phase3 Final Product

Figure 1: Step-wise synthesis from ethyl acetoacetate to the primary amide.

Detailed Experimental Protocol

Step 1: Synthesis of the Acid Precursor (MIA)

  • Condensation: React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetate.

  • Cyclization: Treat the intermediate with hydroxylamine hydrochloride (

    
    ) in ethanol. This closes the ring to form ethyl 5-methylisoxazole-4-carboxylate.[1]
    
  • Hydrolysis: Reflux the ester in acidic media (e.g., HCl/Acetic Acid) to yield 5-methylisoxazole-4-carboxylic acid (MIA) .[1][2]

    • Quality Check: MIA Melting Point: 145–148°C.[3]

Step 2: Activation to Acid Chloride (MIA-Cl)

  • Suspend MIA (1.0 eq) in toluene.

  • Add Thionyl Chloride (

    
    , 1.1 eq) dropwise at 25–30°C.
    
  • Heat to 70–80°C for 3–4 hours until gas evolution ceases.

  • Remove excess

    
     via vacuum distillation. The residue is the reactive acid chloride.
    

Step 3: Amidation (Formation of Target)

  • Dissolve/suspend the crude MIA-Cl in dry Dichloromethane (DCM) or Toluene.

  • Cool to 0–5°C.

  • Ammonolysis: Bubble anhydrous Ammonia gas (

    
    ) through the solution OR add aqueous Ammonium Hydroxide (
    
    
    
    ) dropwise while maintaining low temperature to prevent ring opening (base-catalyzed degradation).[1]
  • Workup: Filter the precipitated solid. Wash with cold water to remove ammonium salts. Recrystallize from Ethanol/Water.

Analytical Characterization

To validate the structure of 5-methylisoxazole-4-carboxamide, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
      2.65–2.75 ppm  (s, 3H): Methyl group at C-5.[1][4]
      
    • 
      7.30–7.60 ppm  (br s, 2H): Amide protons (
      
      
      
      ).[1] Note: These may appear as two distinct broad singlets depending on H-bonding and solvent.[1]
    • 
      8.70–9.00 ppm  (s, 1H): Proton at C-3 (Isoxazole ring proton).[1] This is the most deshielded ring proton.
      
Mass Spectrometry (MS)
  • ESI-MS (+):

    • [M+H]⁺: Calculated

      
      ; Observed 
      
      
      
      .
    • Fragmentation: Loss of

      
       (
      
      
      
      ) or loss of the carboxamide group (
      
      
      ) are common fragmentation pathways.[1]
Infrared Spectroscopy (IR)
  • Amide I Band: ~1660–1690 cm⁻¹ (C=O stretch).

  • Amide II Band: ~1600–1620 cm⁻¹ (N-H bend).

  • N-H Stretch: 3150–3400 cm⁻¹ (Doublet for primary amide).

Applications in Drug Discovery

The Leflunomide Connection

While 5-methylisoxazole-4-carboxamide is a stable intermediate, its N-substituted derivatives are the primary pharmaceutical agents.[1]

  • Leflunomide: N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide.[1][5]

  • Mechanism: The isoxazole ring serves as a "masked" form of the active inhibitor. In vivo, the ring opens to form the malononitrilamide active metabolite (A77 1726), which inhibits the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) , halting pyrimidine synthesis in rapidly dividing T-cells.[1]

Research Applications
  • Fragment-Based Drug Design (FBDD): The molecule is used as a low-molecular-weight fragment to screen for binding pockets in enzymes requiring amide recognition motifs.[1]

  • Agrochemicals: Isoxazole-4-carboxamides are also explored as herbicides, specifically targeting plant D1 proteases.[1]

References

  • PubChem. (2025).[6] 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (Leflunomide Impurity).[1][7] National Library of Medicine. Available at: [Link][1]

  • Laha, T. K., & Sen, S. (2017).[3] A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products. Journal of Applied Pharmaceutical Science, 7(05), 103-110.[1] Available at: [Link][1]

  • V & V Pharma Industries. (2025). 5-Methylisoxazole-4-carboxylic Acid Manufacturer Specifications. Available at: [Link][1]

  • Qandil, M., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI, Pharmaceuticals. Available at: [Link][1]

  • American Elements. (2025). 5-Methylisoxazole-4-carboxamide Product Data. Available at: [Link][1]

Sources

The Isoxazole Core in Drug Discovery: A Technical Guide to 5-Methylisoxazole-4-carboxylic Acid and Its Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole heterocycle represents a privileged scaffold in medicinal chemistry, offering unique electronic properties and metabolic profiles that are highly sought after in drug design. Among its derivatives, 5-methylisoxazole-4-carboxylic acid and its downstream product, 5-methylisoxazole-4-carboxamide , form the foundational axis for several critical immunomodulatory and anti-inflammatory therapies.

This technical whitepaper provides an in-depth analysis of these two molecules, detailing their chemical causality, self-validating synthetic workflows, and the mechanistic biology that governs their utility in modern drug development.

Chemical Profiling & Structural Causality

While structurally similar, the carboxylic acid and the carboxamide serve entirely different purposes in the pharmaceutical lifecycle. 5-Methylisoxazole-4-carboxylic acid is a highly stable, versatile building block used primarily as a synthetic precursor[1]. Its robust nature allows it to withstand harsh activation conditions during chemical synthesis.

Conversely, 5-methylisoxazole-4-carboxamide is the active pharmacophore (or prodrug core) found in approved disease-modifying antirheumatic drugs (DMARDs) such as Leflunomide[2]. The causality behind its biological efficacy lies in its engineered instability: the N-O bond of the isoxazole ring within the carboxamide structure is deliberately designed to undergo in vivo cleavage, releasing the active therapeutic moiety[3].

Quantitative Physicochemical Comparison

To facilitate easy comparison for formulation and synthetic planning, the quantitative data and structural metrics of both compounds are summarized below:

Property / Metric5-Methylisoxazole-4-carboxylic acid5-Methylisoxazole-4-carboxamide (Core)
CAS Number 42831-50-51097817-28-1
Molecular Formula C

H

NO

C

H

N

O

Molecular Weight 127.10 g/mol 126.11 g/mol
Melting Point 142–149 °CVaries by N-substitution (e.g., Leflunomide: ~166 °C)
Purity Standard (Assay) ≥ 98.5% (Pharmaceutical Grade)N/A (Dependent on specific analog)
Primary Function Synthetic Building Block / PrecursorProdrug Pharmacophore / Active Scaffold
Chemical Stability Highly stable under standard conditionsSusceptible to targeted in vivo N-O bond cleavage

Synthetic Workflows: From Acid to Carboxamide

The transformation of 5-methylisoxazole-4-carboxylic acid into a functionalized carboxamide requires overcoming the inherently poor reactivity of the isoxazole-bound carboxyl group. Standard peptide coupling reagents (e.g., EDC/HOBt) often yield suboptimal results due to the electron-withdrawing nature of the heterocyclic ring[4]. Therefore, the synthesis typically proceeds via the formation of a highly reactive acid chloride intermediate[5].

Self-Validating Protocol: Synthesis of a Leflunomide Analog

The following step-by-step methodology describes the synthesis of an N-aryl-5-methylisoxazole-4-carboxamide. This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure reaction causality and prevent the carryover of impurities.

Step 1: Activation to 5-Methylisoxazole-4-carbonyl chloride

  • Action: In a rigorously dried, argon-purged reaction vessel, suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/g). Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq). Slowly add thionyl chloride (SOCl

    
    , 1.5 eq) or oxalyl chloride dropwise at 0–5 °C[6].
    
  • Causality: The catalytic DMF forms a Vilsmeier-Haack-type intermediate with SOCl

    
    , which acts as the true chlorinating agent, drastically accelerating the activation of the electron-poor carboxylic acid.
    
  • Validation Checkpoint: After heating to reflux for 2 hours, remove a 50 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via TLC (Hexane:EtOAc 7:3). The complete disappearance of the baseline acid spot and the appearance of a high-R

    
     methyl ester spot confirms 100% conversion to the acyl chloride.
    

Step 2: Nucleophilic Amine Coupling

  • Action: Concentrate the reaction mixture under reduced pressure to remove excess SOCl

    
     and toluene. Redissolve the crude acyl chloride in anhydrous acetonitrile. In a separate flask, dissolve the target aniline derivative (e.g., 4-trifluoromethylaniline, 1.0 eq) and triethylamine (TEA, 2.0 eq) in acetonitrile. Add the acyl chloride solution dropwise to the amine solution at 0 °C, then allow it to warm to room temperature over 18 hours[5].
    
  • Causality: Acetonitrile is chosen for its excellent solubilizing properties for polar intermediates, while TEA acts as an acid scavenger. Neutralizing the generated HCl is critical to prevent the protonation of the weakly nucleophilic aniline, which would otherwise halt the reaction.

  • Validation Checkpoint: Pour the reaction mixture into ice-cold distilled water. The immediate precipitation of a solid validates the successful formation of the hydrophobic carboxamide. Filter, wash with cold water (to remove TEA-HCl salts), and recrystallize from ethanol. A sharp melting point and HPLC purity >99% validate the final structural integrity.

SyntheticWorkflow A 5-Methylisoxazole-4-carboxylic acid (Stable Precursor) B 5-Methylisoxazole-4-carbonyl chloride (Highly Reactive Intermediate) A->B SOCl2 or Oxalyl Chloride Catalytic DMF, Reflux D 5-Methylisoxazole-4-carboxamide (Target Pharmacophore) B->D Base (TEA/DIPEA) Acetonitrile, 0-25°C C Aniline Derivative (Nucleophile) C->D Nucleophilic Addition

Synthetic workflow from 5-methylisoxazole-4-carboxylic acid to a carboxamide pharmacophore.

Pharmacological Translation: The Carboxamide as a Prodrug

The true value of the 5-methylisoxazole-4-carboxamide scaffold lies in its unique pharmacokinetic behavior. Drugs like Leflunomide are administered as inactive prodrugs. The isoxazole ring is stable enough for oral formulation and systemic absorption but acts as a precise metabolic trigger once inside the body[7].

Mechanism of Action: In Vivo Ring Opening

Upon absorption, the N-O bond of the 5-methylisoxazole-4-carboxamide ring is rapidly cleaved in the intestinal wall and liver[2]. This base-catalyzed and enzymatically assisted ring opening converts the closed heterocycle into an open-chain cyanoenol active metabolite (Teriflunomide)[5].

The causality of this design is elegant: the cyanoenol structure is a potent, reversible inhibitor of dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme essential for the de novo synthesis of pyrimidines[2]. By depleting the intracellular pool of uridine monophosphate (rUMP), the drug selectively halts the proliferation of rapidly dividing autoimmune T-cells (arresting them in the G1 phase of the cell cycle) without heavily impacting resting cells that rely on the pyrimidine salvage pathway[5].

BiologicalPathway Prodrug Leflunomide (Carboxamide) In Vitro Stable Metabolism In Vivo N-O Bond Cleavage (Intestinal/Hepatic) Prodrug->Metabolism Base/Enzyme Catalysis Active Teriflunomide (Cyanoenol) Active Metabolite Metabolism->Active Ring Opening Target Dihydroorotate Dehydrogenase (DHODH Inhibition) Active->Target Binding S1 Pocket Effect Pyrimidine Depletion & T-Cell Arrest Target->Effect Metabolic Blockade

In vivo metabolic activation of 5-methylisoxazole-4-carboxamide and subsequent DHODH inhibition.

References

  • V & V Pharma Industries. "5-Methylisoxazole-4-carboxylic Acid Manufacturer India".[Link]

  • Bentham Science Publishers. "Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide".[Link]

  • Der Pharma Chemica. "Synthesis, Antimicrobial Evaluation and Electrochemical Studies of some Novel Isoxazole Derivatives".[Link]

  • National Institutes of Health (PMC). "Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators".[Link]

Sources

Biological activity of 5-methylisoxazole-4-carboxamide scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Title : The 5-Methylisoxazole-4-Carboxamide Scaffold in Modern Drug Discovery: Mechanistic Insights, Scaffold Evolution, and Experimental Paradigms

Introduction The 5-methylisoxazole-4-carboxamide motif is a privileged scaffold in medicinal chemistry, historically anchored by the disease-modifying antirheumatic drug (DMARD) leflunomide[1]. As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I view this scaffold not merely as a static chemical structure, but as a dynamic pharmacophore capable of targeted biological engagement. While its classical mechanism involves prodrug conversion via N-O bond cleavage to inhibit pyrimidine biosynthesis[2], modern drug discovery has repurposed this ring system to target diverse pathologies ranging from neuropathic pain to viral infections[3][4]. This technical guide dissects the biological activity of the 5-methylisoxazole-4-carboxamide scaffold, detailing its structure-activity relationships (SAR) and providing field-proven, self-validating experimental protocols for its evaluation.

Mechanistic Pathways & Target Engagement

1.1. The Classical Paradigm: DHODH Inhibition and Immunomodulation Leflunomide exemplifies the prodrug utility of the 5-methylisoxazole-4-carboxamide scaffold. In vivo, the isoxazole ring undergoes rapid opening (N-O bond cleavage) in the gastrointestinal tract and liver to yield teriflunomide, an active cyanoenol metabolite[1]. Teriflunomide acts as a high-affinity, competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an essential mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway[5]. By depleting intracellular uridine monophosphate (UMP) pools, the drug selectively induces cell cycle arrest and apoptosis in rapidly proliferating autoreactive T and B lymphocytes, providing robust immunosuppression in rheumatoid arthritis and multiple sclerosis[1].

DHODH_Pathway Lef Leflunomide (5-methylisoxazole-4-carboxamide) Metab In Vivo Metabolism (N-O Bond Cleavage) Lef->Metab CYP450 / GI Tract Ter Teriflunomide (Active Cyanoenol) Metab->Ter Ring Opening DHODH DHODH Enzyme (Mitochondrial) Ter->DHODH Competitive Inhibition Pyrim De Novo Pyrimidine Biosynthesis Blocked DHODH->Pyrim Depletes UMP Apop T/B Cell Apoptosis & Immunomodulation Pyrim->Apop Cell Cycle Arrest

Fig 1: Pharmacokinetic activation of leflunomide and DHODH-mediated immunomodulation.

1.2. Scaffold Repurposing: AMPA Receptor Modulation Recent electrophysiological studies have demonstrated that retaining the intact isoxazole ring while modifying the carboxamide and functionalizing the 3-position (e.g., with 2,6-dichlorophenyl groups) shifts the scaffold's affinity toward α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[3]. Compounds such as CIC-1 and CIC-2 act as potent negative allosteric modulators. They profoundly alter the biophysical gating properties of GluA2/3 receptors, significantly slowing deactivation kinetics and preventing glutamate-induced excitotoxicity, offering a novel non-opioid avenue for chronic pain management[3].

1.3. Radioprotection and Antiviral Efficacy Further structural evolution has yielded the UTL-5 series, which mitigates the hepatotoxicity and teratogenicity associated with the N-O bond cleavage of leflunomide[2]. UTL-5g, for instance, exhibits potent radioprotective effects by lowering radiation-induced elevations of TNF-α and TGF-β in lung tissues, demonstrating lower acute toxicity than standard radioprotectants like amifostine[6]. Additionally, hybridizing the isoxazole-4-carboxamide core with acylhydrazone moieties (e.g., Compound 7t) has generated novel antiviral agents that upregulate defense-related enzymes against Tobacco Mosaic Virus (TMV)[4].

Quantitative Structure-Activity Relationship (SAR) Summary

To guide lead optimization, the following table synthesizes the quantitative biological activities of key 5-methylisoxazole-4-carboxamide derivatives across diverse therapeutic targets.

Compound / DerivativeScaffold ModificationPrimary TargetKey Biological Activity (Quantitative)
Leflunomide Unmodified 5-methylisoxazole-4-carboxamideDHODH (via Teriflunomide)Prodrug; High oral bioavailability (80-90%); Induces T-cell apoptosis[1]
UTL-5g Isoxazole ring substitutionTNF-α / TGF-βLowers TNF-α at 60 mg/kg; Zero mortality in vivo vs Amifostine[6]
CIC-1 / CIC-2 3-(2,6-dichlorophenyl) substitutionAMPA Receptor (GluA2/3)8-fold AMPA inhibition; τdeac increased from 2.1 to 8.3 ms[3]
Compound 7t Acylhydrazone moiety additionTMV / CMV (Viral)Superior curative/protection rates vs Ningnanmycin (NNM)[4]
Compound AC2 5-methylisoxazole-4-carboxamide deriv.Carbonic Anhydrase (CA)Inhibitory activity: IC50 = 112.3 ± 1.6 µM (%inh = 79.5)[7]

Experimental Protocols: Self-Validating Workflows

As researchers, we must ensure our assays are robust and internally controlled. Below are two critical, step-by-step methodologies for evaluating the biological activity of this scaffold, complete with the causality behind experimental choices.

Protocol A: In Vitro DHODH Inhibition Assay (Self-Validating System)

Causality & Rationale: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of ubiquinone in the inner mitochondrial membrane. Because ubiquinone is highly hydrophobic and difficult to monitor spectrophotometrically, we utilize 2,6-dichloroindophenol (DCIP) as an artificial, water-soluble electron acceptor. The reduction of DCIP results in a color loss that can be continuously monitored at 600 nm, providing a direct, real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (to solubilize the membrane-bound enzyme), and 0.1 mM DCIP.

  • Enzyme Equilibration: Incubate 10 nM of recombinant human DHODH with the assay buffer in a 96-well UV-transparent microplate for 10 minutes at 25°C.

  • Compound Addition: Add the 5-methylisoxazole-4-carboxamide derivative (e.g., Teriflunomide) at varying concentrations (0.1 nM to 100 µM) in DMSO. Self-Validation Check: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation. Include a vehicle-only control (100% activity) and a no-enzyme control (background reduction).

  • Reaction Initiation: Add 1 mM DHO and 0.1 mM decylubiquinone (co-substrate) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm (

    
    ) using a microplate reader for 10 minutes.
    
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine the IC50 by fitting the dose-response data to a four-parameter logistic non-linear regression model.
    
Protocol B: Whole-Cell Patch Clamp for AMPA Receptor Kinetics

Causality & Rationale: AMPA receptors exhibit millisecond-scale desensitization and deactivation. Standard gravity-fed perfusion systems are too slow to capture these kinetics, leading to artifactual data. Therefore, a piezo-driven theta-glass fast application system is mandatory. We utilize HEK293t cells expressing specific GluA2 subunits to isolate the target receptor's kinetics without the background noise of native neuronal ion channels[3].

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293t cells with GluA2 plasmid DNA and a GFP reporter. Wait 48 hours for optimal membrane expression.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (135 mM CsF, 33 mM KOH, 10 mM HEPES, pH 7.2) to block voltage-gated potassium currents.

  • Configuration: Obtain a >1 GΩ seal on a GFP-positive cell, apply brief suction to achieve the whole-cell configuration, and voltage-clamp the cell at -60 mV.

  • Compound Application: Using a piezo-driven theta tube, apply a 1 ms pulse of 10 mM glutamate to evoke baseline AMPA currents.

  • Test Phase: Switch the perfusion stream to a solution containing 16 µM of the CIC derivative (e.g., CIC-1)[3] co-applied with glutamate.

  • Kinetic Analysis & Self-Validation: Measure the peak current amplitude and fit the decay phase to a single exponential function to determine the deactivation time constant (

    
    ). Self-Validation Check: Wash out the compound for 2 minutes and re-apply glutamate alone. Full recovery of the baseline current confirms that the compound's effect is reversible and that the cell membrane remains viable.
    

PatchClamp_Workflow Prep 1. Cell Preparation HEK293t + GluA2 Transfection Sol 2. Solution Exchange Apply CIC Derivatives (16 µM) Prep->Sol 48h Post-Transfection Rec 3. Whole-Cell Recording Voltage Clamp at -60mV Sol->Rec Fast Perfusion System Kin 4. Kinetic Analysis Measure Deactivation (τdeac) Rec->Kin Glutamate Pulse (1ms) Val 5. Self-Validation Washout & Recovery Check Kin->Val Verify Receptor Viability

Fig 2: Electrophysiological workflow for assessing AMPA receptor modulation.

Conclusion and Future Directions

The 5-methylisoxazole-4-carboxamide scaffold has transcended its origins as a mere precursor to DHODH inhibitors. As evidenced by the development of the UTL-5 series and CIC derivatives, rational modification of this ring system—specifically preventing the metabolic cleavage of the N-O bond—unlocks a vast polypharmacological landscape[2][3]. Future drug discovery efforts should focus on integrating computational molecular dynamics (MD) simulations with high-throughput electrophysiology to further tune the scaffold's selectivity against central nervous system targets and viral proteases, ensuring enhanced efficacy while circumventing historical hepatotoxic liabilities.

References

  • Leflunomide: An Immune Modulating Drug That May Have a Role in Controlling Secondary Infections With Review of Its Mechanisms of Action. Journal of Drugs in Dermatology. 1

  • Leflunomide. Indian Journal of Dermatology, Venereology and Leprology. 5

  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed / National Institutes of Health. 2

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. 3

  • UTL-5g Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect Tumor Response. NWPII. 6

  • Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. PMC / National Institutes of Health. 4

  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate / Journal of the Indian Chemical Society. 7

Sources

The Role of 5-Methylisoxazole-4-carboxamide in Leflunomide Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of the 5-methylisoxazole-4-carboxamide scaffold in the context of Leflunomide metabolism and synthesis.

Executive Summary & Structural Nomenclature[1]

In the development and analysis of Leflunomide (an immunomodulatory DMARD), the term 5-methylisoxazole-4-carboxamide refers to the core heterocyclic scaffold.[1] While Leflunomide itself is the N-(4-trifluoromethylphenyl) derivative of this scaffold, the unsubstituted primary amide (5-methylisoxazole-4-carboxamide, CAS 1097817-28-1) and its corresponding carboxylic acid (5-methylisoxazole-4-carboxylic acid, CAS 42831-50-5) play critical roles as metabolic degradation products , synthesis intermediates , and analytical impurities .[1]

This guide clarifies the distinction between the active metabolite (Teriflunomide) and the isoxazole-derived degradation intermediates, providing protocols for their synthesis, detection, and metabolic mapping.[1]

Key Chemical Entities
Compound NameRoleChemical Structure Description
Leflunomide ProdrugN-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide
Teriflunomide (A77 1726) Active Metabolite(2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide (Ring-opened)
MIA (Impurity B) Degradant / Intermediate5-methylisoxazole-4-carboxylic acid (Hydrolysis product)
Primary Amide Impurity / Minor Metabolite5-methylisoxazole-4-carboxamide (De-arylated scaffold)
TFMA (Impurity A) Degradant4-trifluoromethylaniline

Metabolic Pathway & Mechanism of Action[1]

The "intermediate" role of the isoxazole carboxamide moiety is unique because the isoxazole ring is not stable under physiological conditions.[1] The primary metabolic event is the isoxazole ring scission .[1]

The Ring-Opening Mechanism (Activation)

Leflunomide is a prodrug.[1][2] Upon oral administration, it undergoes a base-catalyzed ring opening in the gut wall and liver to form Teriflunomide (A77 1726) .[1]

  • Abstraction: A base (or enzyme active site) abstracts the proton from the C3 position of the isoxazole ring.[1]

  • Scission: The N-O bond cleaves, rearranging the structure into the

    
    -cyanoenol form (Teriflunomide).[1]
    
  • Stereochemistry: The resulting enol exists primarily in the Z-configuration, stabilized by an intramolecular hydrogen bond.[1]

Downstream Degradation (The "Intermediate" Fate)

While Teriflunomide is stable (half-life ~2 weeks), it eventually degrades or is metabolized further.[1] The amide bond connecting the enol chain to the phenyl ring can hydrolyze, or the molecule can degrade under stress conditions.

  • Hydrolysis: Cleavage of the amide bond yields 4-trifluoromethylaniline (TFMA) and the isoxazole-derived acid component, 5-methylisoxazole-4-carboxylic acid (MIA) .[1]

  • Note: The reformation of the isoxazole ring (recyclization) is possible under acidic conditions in vitro, but in vivo, the pathway drives towards elimination.

Pathway Visualization

The following diagram illustrates the transformation from the Leflunomide scaffold to its active and degraded forms.

Leflunomide_Metabolism Lef Leflunomide (Prodrug) Isoxazole Scaffold Int Intermediate (Base-Catalyzed Ring Opening) Lef->Int pH > 7.4 / CYP450 Teri Teriflunomide (A77 1726) (Active Metabolite) Alpha-Cyanoenol Int->Teri N-O Bond Scission MIA 5-Methylisoxazole-4- carboxylic acid (MIA) (Inactive Degradant) Teri->MIA Hydrolysis (Slow) TFMA 4-Trifluoromethylaniline (TFMA) Teri->TFMA Amide Cleavage MIA->Lef Recyclization (Acidic In Vitro)

Caption: Metabolic trajectory of the 5-methylisoxazole-4-carboxamide scaffold from prodrug to active metabolite and final degradation.

Synthesis & Impurity Profiling[3][6]

In a drug development context, 5-methylisoxazole-4-carboxylic acid (MIA) is the critical "intermediate" for synthesizing Leflunomide.[1][3] The primary amide (5-methylisoxazole-4-carboxamide) is often monitored as a process impurity (e.g., if ammonolysis occurs instead of aniline coupling).[1]

Synthesis Workflow

The industrial synthesis couples the acid chloride of the isoxazole scaffold with the aniline derivative.

  • Activation: 5-methylisoxazole-4-carboxylic acid (MIA)

    
     MIA-Chloride (using Thionyl Chloride).[1]
    
  • Coupling: MIA-Chloride + 4-Trifluoromethylaniline

    
     Leflunomide.[1][4]
    
Synthesis Diagram[1]

Synthesis_Workflow Start Starting Material: 5-Methylisoxazole-4-carboxylic acid (MIA) Inter Intermediate: MIA-Acid Chloride Start->Inter Activation (Reflux) Reagent Reagent: Thionyl Chloride (SOCl2) Reagent->Inter Product Product: Leflunomide Inter->Product N-Acylation Impurity Potential Impurity: 5-Methylisoxazole-4-carboxamide (via Ammonolysis) Inter->Impurity Reaction with NH3 (Side Reaction) Coupling Coupling Agent: 4-Trifluoromethylaniline Coupling->Product

Caption: Synthetic route highlighting the critical acid intermediate and potential amide impurity formation.

Experimental Protocols

Protocol: HPLC Separation of Leflunomide and Metabolite Intermediates

This validated method separates the parent drug, the active metabolite, and the degradation intermediate (MIA).

Objective: Quantify Leflunomide, Teriflunomide, and 5-methylisoxazole-4-carboxylic acid (Impurity B).[1]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Kromasil C18, 250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Ammonium Acetate Buffer (10 mM, pH 5.0).

  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Isoxazole absorption max).[1]

  • Temperature: 30°C.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Phase Description
0.0 75 25 Equilibration
20.0 25 75 Elution of Polar Metabolites (MIA)
30.0 25 75 Elution of Leflunomide/Teriflunomide

| 35.0 | 75 | 25 | Re-equilibration |

Sample Preparation:

  • Stock Solution: Dissolve 10 mg of Leflunomide reference standard in 10 mL Methanol.

  • Degradation Check: To generate the MIA intermediate for retention time confirmation, treat 1 mL of stock with 1 mL 0.1 N NaOH at 60°C for 1 hour (Forces hydrolysis to the acid).[1] Neutralize with HCl before injection.[1]

Expected Retention Order:

  • 5-methylisoxazole-4-carboxylic acid (MIA): ~3–5 min (Most polar).[1]

  • Teriflunomide (A77 1726): ~12–15 min.[1]

  • Leflunomide: ~18–20 min.

Protocol: Synthesis of the MIA Intermediate

If the specific 5-methylisoxazole-4-carboxylic acid intermediate is required for reference standards:

  • Reactants: Combine (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate with Hydroxylamine hydrochloride in ethanol.

  • Cyclization: Reflux to form ethyl 5-methylisoxazole-4-carboxylate.[1]

  • Hydrolysis: Treat the ester with NaOH/Water to yield the free acid (MIA ).[1]

  • Purification: Recrystallize from water/ethanol.

    • Quality Check: 1H NMR (DMSO-d6) should show a singlet for the methyl group (~2.6 ppm) and the isoxazole proton (~8.7 ppm).[1][5]

References

  • Indian Journal of Dermatology, Venereology and Leprology. (2009). Leflunomide: Structure and Metabolism.[1][6][7][8] Retrieved from [Link][1]

  • Journal of Applied Pharmaceutical Science. (2017). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method. Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2004).[1] Arava (Leflunomide) Label and Approval History.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH) PubChem. (2025).[1] Leflunomide Compound Summary and Impurity Profile.[1] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to Isoxazole Carboxamide Derivatives as Antimicrobial and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of isoxazole carboxamide derivatives, a promising class of compounds exhibiting potent antimicrobial and anti-inflammatory properties. We will delve into their synthesis, mechanisms of action, and the critical experimental protocols for their evaluation, offering field-proven insights to accelerate your research and development endeavors.

The Isoxazole Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions.[1] This arrangement confers unique electronic properties and conformational rigidity, making it a valuable scaffold in drug discovery. When functionalized with a carboxamide linkage, the resulting isoxazole carboxamide derivatives gain additional hydrogen bonding capabilities and structural diversity, allowing for fine-tuning of their biological activities.[2] These derivatives have garnered significant attention for their broad therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects.[3][4]

The versatility of the isoxazole carboxamide core allows for synthetic modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide will focus on the dual action of these derivatives as both antimicrobial and anti-inflammatory agents, a particularly valuable attribute in the context of infectious diseases that often involve a significant inflammatory component.

Synthesis of Isoxazole Carboxamide Derivatives: A Step-by-Step Approach

The synthesis of isoxazole carboxamide derivatives is a well-established process, typically involving a two-step sequence: the formation of a substituted isoxazole-4-carboxylic acid intermediate, followed by an amide coupling reaction.[5]

Synthesis of the Isoxazole-4-Carboxylic Acid Intermediate

A common precursor for many bioactive isoxazole carboxamides is 5-methyl-3-phenylisoxazole-4-carboxylic acid.[6] Its synthesis can be achieved through the reaction of a benzaldehyde oxime with an acetoacetate derivative.[7]

  • Oxime Formation: A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is heated to 60°C in a solvent-free condition for approximately one hour.[7]

  • Cyclization and Ester Formation: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and ethanol is added with stirring for 30 minutes to precipitate the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[7]

  • Hydrolysis: The resulting solid ester is then treated with 5% sodium hydroxide (NaOH) solution at room temperature for about 4 hours.[7]

  • Acidification and Isolation: After completion of the hydrolysis (monitored by TLC), the reaction mixture is acidified with 2N hydrochloric acid (HCl). The precipitated 5-methyl-3-phenylisoxazole-4-carboxylic acid is filtered and recrystallized from hot ethanol to yield the pure product.[7]

Amide Coupling to Form Isoxazole Carboxamide Derivatives

The final step in the synthesis is the coupling of the isoxazole-4-carboxylic acid with a desired aniline derivative. This is typically achieved using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5][8][9]

  • To a solution of the synthesized 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (DCM), add DMAP (0.2 equivalents) and EDCI (1.1 equivalents).[5]

  • Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes to activate the carboxylic acid.[5][8]

  • Add the desired aniline derivative (1.05 equivalents) to the reaction mixture.[5]

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.[9]

  • Upon completion, the reaction mixture is typically washed sequentially with a weak acid (e.g., 10% citric acid), water, and brine.[9]

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude isoxazole carboxamide derivative.[9]

  • The crude product can be purified by column chromatography or recrystallization.

G cluster_0 Synthesis of Isoxazole Carboxylic Acid cluster_1 Amide Coupling Benzaldehyde Oxime Benzaldehyde Oxime Reaction1 Cyclization & Esterification Benzaldehyde Oxime->Reaction1 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction1 Zinc Chloride Zinc Chloride Zinc Chloride->Reaction1 Ester Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Reaction1->Ester Reaction2 Hydrolysis Ester->Reaction2 NaOH NaOH NaOH->Reaction2 Carboxylic_Acid 5-Methyl-3-phenylisoxazole-4-carboxylic acid Reaction2->Carboxylic_Acid Reaction3 Amide Coupling Carboxylic_Acid->Reaction3 Aniline Derivative Aniline Derivative Aniline Derivative->Reaction3 EDCI_DMAP EDCI, DMAP EDCI_DMAP->Reaction3 Isoxazole_Carboxamide Isoxazole Carboxamide Derivative Reaction3->Isoxazole_Carboxamide

Caption: Synthetic workflow for isoxazole carboxamide derivatives.

Antimicrobial Activity of Isoxazole Carboxamide Derivatives

Isoxazole carboxamide derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3][10] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[11][12]

In Vitro Antimicrobial Screening: Broth Microdilution Assay

This method provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]

  • Preparation of Microbial Inoculum: Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions: Prepare a stock solution of the isoxazole carboxamide derivative in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.[11]

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.[11]

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

G Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Isoxazole Derivative Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C (16-20 hours) Inoculate_Plate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution Assay.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

SAR studies have revealed that the antimicrobial potency of isoxazole carboxamides can be significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), on the phenyl rings often enhances antibacterial activity.[3]

Table 1: Representative Antimicrobial Activity of Isoxazole Carboxamide Derivatives

Compound IDR1 (on 3-phenyl ring)R2 (on N-phenyl ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
A8H4-Cl>100>1002000[13]
A133,4-di-OCH34-Cl>100>100>100[13]
2cH2-Cl, 4-F--2000[14]

Note: This table provides illustrative data; extensive screening against a panel of microbes is necessary for a comprehensive evaluation.

Anti-inflammatory Activity of Isoxazole Carboxamide Derivatives

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases.[15] Isoxazole carboxamide derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of key inflammatory mediators.[4]

Mechanism of Anti-inflammatory Action: Targeting COX and NF-κB Pathways

The anti-inflammatory effects of many isoxazole carboxamides are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[4][16] Additionally, some derivatives have been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of pro-inflammatory gene expression.[15]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 NF-κB Signaling Pathway cluster_2 COX Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB degrades, releasing Nucleus Nucleus NFκB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes induces transcription of COX1_2 COX-1 / COX-2 Proinflammatory_Genes->COX1_2 upregulates COX-2 Isoxazole_Carboxamide Isoxazole Carboxamide Derivative Isoxazole_Carboxamide->IKK inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole_Carboxamide_COX Isoxazole Carboxamide Derivative Isoxazole_Carboxamide_COX->COX1_2 inhibits

Sources

5-methylisoxazole-4-carboxamide as a fragment for fragment-based drug design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of 5-methylisoxazole-4-carboxamide as a scaffold for Fragment-Based Drug Design (FBDD). It moves beyond basic descriptions to address the critical "stability switch" mechanism that defines the utility of this fragment in medicinal chemistry.

Executive Summary: The "Jekyll and Hyde" Scaffold

In the library of privileged structures, 5-methylisoxazole-4-carboxamide occupies a unique niche. It is not merely a static building block but a functional switch . Depending on the substitution pattern at the C3 position, this fragment can serve two distinct roles:

  • Stable Pharmacophore: A robust, polar scaffold for engaging target pockets (e.g., HIF-2α, AMPA receptors).[1]

  • Prodrug Warhead: A latent electrophile that undergoes metabolic ring-opening to generate an

    
    -cyanoenol species (e.g., Leflunomide).
    

For FBDD practitioners, understanding this duality is the difference between designing a potent inhibitor and accidentally creating a hepatotoxic metabolite.[1] This guide details how to control this reactivity and exploit the fragment's high ligand efficiency (LE).

Physicochemical Profile & Rule of Three Compliance

The core fragment is an exemplar of "Rule of Three" (Ro3) compliance, offering significant headroom for molecular growth.[1]

PropertyValue (Core Fragment)Ro3 LimitFBDD Implication
MW 126.11 Da< 300High capacity for "growing" or "linking".
cLogP ~ -0.2 to 0.5< 3Excellent solubility; ideal for high-concentration NMR screening.
H-Bond Donors 2 (Amide

)
< 3Key vector for directional binding.
H-Bond Acceptors 3 (Ring N, O; Amide O)< 3Rich electrostatic surface for pocket engagement.[1]
TPSA ~ 55 Ų< 60Good permeability profile.
Rotatable Bonds 1< 3Low entropic penalty upon binding.

Structural Biology: The Stability Switch

The critical design decision when using this fragment is the C3-H vs. C3-Substituent choice.

The Metabolic Liability (C3-H)

If the C3 position remains unsubstituted (C3-H), the isoxazole ring is susceptible to base-catalyzed or enzymatic (P450) ring-opening.[2]

  • Mechanism: Deprotonation of C3-H leads to N-O bond cleavage, resulting in an

    
    -cyanoenol (a reactive Michael acceptor).[2]
    
  • Case Study: Leflunomide . The isoxazole ring opens to form Teriflunomide (A771726), the active DHODH inhibitor.[1] While therapeutic in this case, this reactivity can lead to off-target toxicity in other contexts.

The Stable Scaffold (C3-R)

Substituting the C3 position (e.g., with an aryl or alkyl group) sterically and electronically blocks this pathway, locking the ring in its closed, stable form.[1] This is the preferred mode for most FBDD campaigns targeting kinases or GPCRs.

Visualization: The Stability Switch Mechanism

StabilitySwitch Fragment 5-methylisoxazole- 4-carboxamide (Core) C3_H Substituent: C3-H (Unsubstituted) Fragment->C3_H Design Choice A C3_R Substituent: C3-Aryl/Alkyl (Substituted) Fragment->C3_R Design Choice B RingOpen Metabolic Ring Opening (N-O Cleavage) C3_H->RingOpen P450 / Base Stable Stable Heterocycle (Rigid Scaffold) C3_R->Stable Blocks Deprotonation Prodrug Prodrug/Active Metabolite (e.g., Leflunomide -> Teriflunomide) RingOpen->Prodrug Generates Alpha-Cyanoenol Inhibitor Standard Inhibitor (e.g., HIF-2α Agonists) Stable->Inhibitor Retains Geometry

Caption: The "Stability Switch" at position C3 determines whether the fragment acts as a stable scaffold or a reactive prodrug.

Synthetic Vectors for Fragment Elaboration

To evolve the fragment into a lead compound, three primary vectors are available.[1]

Vector 1: The Amide Nitrogen (Primary Growth)

The most common vector. Coupling the carboxylic acid precursor with diverse amines introduces deep pocket penetration.

  • Chemistry: Amide coupling (EDC/HOBt, HATU) using 5-methylisoxazole-4-carboxylic acid.

  • Target Interaction: The resulting secondary amide provides a hydrogen bond donor (NH) and acceptor (CO).

Vector 2: The C3 Position (Stability & Affinity)

Crucial for locking the conformation.

  • Chemistry:

    • Early Stage: Condensation of

      
      -keto esters with hydroxylamine.
      
    • Late Stage: C-H activation (challenging) or starting with 3-bromo/iodo precursors for Suzuki/Stille couplings.

  • Impact: Aryl groups here often engage hydrophobic pockets (e.g., in Bromodomains or Kinases).

Vector 3: The C5-Methyl (Fine Tuning)

Often left as a methyl anchor, but can be extended.[1]

  • Chemistry: Deprotonation of the C5-methyl (using strong base like n-BuLi) allows electrophilic trapping, though this competes with ring metallation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Self-validating step: The formation of the isoxazole ring is confirmed by the distinct chemical shift of the C5-methyl group in NMR (~2.6-2.8 ppm).

Reagents: Ethyl acetoacetate (or derivative), Hydroxylamine hydrochloride, Sodium Acetate.[1]

  • Condensation: Dissolve Ethyl 2-(ethoxymethylene)-3-oxobutanoate (for 4-carboxylate) in Ethanol.

  • Cyclization: Add Hydroxylamine HCl (1.1 eq) and NaOAc (1.1 eq). Reflux for 2-4 hours.

  • Workup: Remove solvent, extract with EtOAc/Water.

  • Hydrolysis (to Acid): Treat ester with LiOH in THF/Water to generate 5-methylisoxazole-4-carboxylic acid (The master intermediate).

Protocol B: Microsomal Stability Assay (The "Ring Opening" Check)

Critical for validating if your design is a stable drug or a prodrug.

  • Incubation: Incubate test compound (1 µM) with human/rat liver microsomes and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

  • Marker: Monitor for the appearance of the ring-opened metabolite (M+H typically unchanged or +18 depending on hydration, but distinct RT and fragmentation).

    • Pass: >80% parent remaining after 60 min.

    • Fail (or Prodrug Success): Rapid disappearance of parent with appearance of nitrile-containing metabolite.

Case Studies & Applications

HIF-2α Agonists (Stable Scaffold)

Researchers identified 3-aryl-5-methylisoxazole-4-carboxamides as potent binders to the HIF-2α PAS-B domain.

  • Design: The C3 position was substituted with a phenyl ring.

  • Result: The isoxazole ring remained intact, acting as a rigid linker that positioned the aryl group and amide into specific hydrophobic sub-pockets, triggering an allosteric response.

AMPA Receptor Modulators

Derivatives such as CIC-1 utilize the isoxazole-4-carboxamide core.

  • Function: Positive allosteric modulation.

  • Key Feature: The carboxamide H-bonds with the ligand-binding domain dimer interface, while the isoxazole core ensures correct orientation without metabolic instability (due to substitution).

Leflunomide (Prodrug Strategy)
  • Structure: N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide.

  • Note: The C3 position is a proton (H).[2][3]

  • Outcome: Rapidly converts in vivo to Teriflunomide. In FBDD, unless this specific mechanism is desired, avoid leaving C3 unsubstituted.

References

  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]

  • Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists. European Journal of Medicinal Chemistry. [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition. [Link][2][3]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives. MDPI. [Link]

  • Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Telescoped One-Pot Synthesis of 5-Methylisoxazole-4-carboxamides Using Hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 5-methylisoxazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore of Leflunomide, a first-in-class disease-modifying antirheumatic drug (DMARD)[1]. In vivo, this prodrug undergoes rapid isoxazole ring opening to form the active metabolite teriflunomide, which selectively inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway[1]. Beyond autoimmune applications, isoxazole derivatives are heavily investigated for their broad-spectrum enzyme inhibitory activities, including targeted action against carbonic anhydrase[2].

MOA Prodrug Leflunomide (5-methylisoxazole-4-carboxamide) Metabolism In vivo Ring Opening (Intestinal/Hepatic) Prodrug->Metabolism Active Teriflunomide (Active Metabolite) Metabolism->Active Target DHODH Enzyme Inhibition Active->Target Binds to ubiquinone site Effect Pyrimidine Depletion & T-Cell Arrest Target->Effect

Pharmacological activation and mechanism of 5-methylisoxazole-4-carboxamide derivatives.

Mechanistic Rationale for One-Pot Synthesis

Historically, the synthesis of 5-methylisoxazole-4-carboxamides involved a laborious multi-step sequence: formation of an isoxazole ester, harsh acidic hydrolysis to the carboxylic acid, chlorination with thionyl chloride, and finally, amidation with an aniline derivative[3]. This classical approach is atom-inefficient, requires hazardous reagents (e.g., SOCl₂), and generates significant chemical waste[4].

To streamline production, a direct one-pot multicomponent synthesis has been developed. By starting with an N-substituted acetoacetamide rather than an ester, the entire isoxazole core and amide linkage can be constructed simultaneously.

Causality in Reagent Selection:

  • Triethyl Orthoformate & Acetic Anhydride: Triethyl orthoformate acts as a one-carbon electrophilic synthon. Acetic anhydride is added to drive the equilibrium forward by reacting with the ethanol byproduct, preventing the reverse reaction and stabilizing the highly reactive ethoxymethylene intermediate[4].

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): Free hydroxylamine is highly unstable and prone to explosive decomposition; therefore, the hydrochloride salt is utilized to provide a stable, controlled source of the nucleophile[5].

  • Sodium Acetate Buffer: The addition of sodium acetate is the most critical parameter for regioselectivity. It buffers the reaction to a mildly acidic pH (~4.5–5.0). Under these conditions, the more nucleophilic nitrogen atom of hydroxylamine selectively attacks the electrophilic ethoxymethylene carbon (Michael-type addition). Subsequent intramolecular cyclization of the oxygen onto the ketone carbonyl yields exclusively the 5-methylisoxazole isomer. If the pH is too high, non-regioselective attack occurs, yielding the undesired 3-methylisoxazole isomer[4].

Workflow Step1 N-Aryl Acetoacetamide + Triethyl Orthoformate Step2 Heating (90°C) Acetic Anhydride Step1->Step2 Step3 Ethoxymethylene Intermediate Step2->Step3 -EtOH, -AcOH Step4 Cooling (0-5°C) + NH₂OH·HCl / NaOAc Step3->Step4 Step5 Regioselective Cyclization Step4->Step5 Nucleophilic Attack Step6 5-Methylisoxazole- 4-carboxamide Precipitation Step5->Step6 -H₂O

Direct one-pot synthetic workflow for 5-methylisoxazole-4-carboxamides.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates built-in visual and thermodynamic checkpoints to ensure reaction fidelity without requiring immediate offline chromatographic analysis.

Materials & Reagents:

  • N-(4-Trifluoromethylphenyl)-3-oxobutanamide (1.0 eq, 100 mmol)

  • Triethyl orthoformate (1.2 eq, 120 mmol)

  • Acetic anhydride (1.5 eq, 150 mmol)

  • Hydroxylamine hydrochloride (1.1 eq, 110 mmol)

  • Sodium acetate trihydrate (1.1 eq, 110 mmol)

  • Ethanol / Deionized Water (Solvents)

Procedure:

  • Electrophilic Activation: Charge a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer with N-(4-trifluoromethylphenyl)-3-oxobutanamide (24.5 g, 100 mmol), triethyl orthoformate (17.8 g, 120 mmol), and acetic anhydride (15.3 g, 150 mmol).

  • Condensation: Heat the mixture to 90–100 °C under a nitrogen atmosphere for 2 hours.

    • Checkpoint: The solution will transition to a deep yellow/orange color, indicating the successful formation of the ethoxymethylene intermediate.

  • Cooling & Solvent Exchange: Remove the heat source and allow the mixture to cool to 25 °C. Add 50 mL of ethanol to solubilize the intermediate. Cool the flask further in an ice-water bath to 0–5 °C.

  • Nucleophile Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (7.64 g, 110 mmol) and sodium acetate trihydrate (14.9 g, 110 mmol) in 50 mL of deionized water. Stir until completely dissolved.

  • Regioselective Cyclization: Add the aqueous hydroxylamine buffer solution dropwise to the cooled reaction mixture over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic cyclization and prevents temperature spikes that could lead to premature hydrolysis of the intermediate[5].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours.

    • Checkpoint: A dense white precipitate of the 5-methylisoxazole-4-carboxamide will begin to form after 30–45 minutes.

  • Isolation: Add 100 mL of cold water to drive the precipitation to completion. Filter the solid under vacuum, wash with cold water (3 × 50 mL) to remove residual salts and acetic acid, and dry in a vacuum oven at 60 °C for 12 hours.

Quantitative Data & Yield Optimization

The following table summarizes the critical effect of the buffering agent on the regiochemical outcome of the cyclization step. Maintaining the correct pH is paramount to avoiding isomeric impurities.

Buffer / Base UsedReaction pHYield of 5-Methyl Isomer (%)Yield of 3-Methyl Isomer (%)Mechanistic Observation
None (NH₂OH·HCl only)< 2.042.5%4.1%High rate of intermediate hydrolysis due to excess HCl.
Sodium Acetate 4.5 – 5.5 94.2% < 0.5% Optimal buffering; exclusive N-attack on methine carbon.
Potassium Carbonate7.5 – 8.578.0%8.5%Competing O-attack reduces regioselectivity.
Sodium Hydroxide> 9.061.3%18.7%Rapid, non-selective cyclization and potential amide cleavage.

Analytical Characterization

To validate the structural integrity and purity of the synthesized 5-methylisoxazole-4-carboxamide, analytical parameters such as HPLC and NMR must be confirmed[5]:

  • HPLC Purity: >99.5% (Reverse-phase C18 column, Acetonitrile/Water gradient).

  • FT-IR (ATR): Characteristic peaks at 3280 cm⁻¹ (N-H stretch, amide), 1665 cm⁻¹ (C=O stretch, amide), and 1605 cm⁻¹ (C=N stretch, isoxazole ring).

  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.50 (s, 1H, -NH), 8.85 (s, 1H, isoxazole C3-H), 7.85 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 2.70 (s, 3H, isoxazole -CH₃). The distinct singlet at ~8.85 ppm confirms the presence of the C3 proton, validating the 5-methyl regiochemistry.

References[5] A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of Its Degradation Products. Journal of Applied Pharmaceutical Science. https://japsonline.com[1] An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications. Benchchem. https://www.benchchem.com[4] US6723855B2 - Method for synthesizing leflunomide. Google Patents.https://patents.google.com/patent/US6723855B2/en[2] Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.https://pubs.acs.org/doi/10.1021/acsomega.2c01750[3] US4284786A - 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide. Google Patents.https://patents.google.com/patent/US4284786A/en

Sources

Application Note: Optimized Amide Coupling of 5-Methylisoxazole-4-carboxylic Acid via EDC/DMAP Activation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Profiling

5-Methylisoxazole-4-carboxylic acid is a highly privileged pharmacophore building block, frequently utilized in the synthesis of immunomodulatory drugs (such as leflunomide and teriflunomide precursors) and novel anticancer or antioxidant agents[1][2]. However, the isoxazole ring presents unique synthetic challenges during amide bond formation. The electron-withdrawing nature of the heteroaromatic system reduces the nucleophilicity of the carboxylate intermediate, while the adjacent 5-methyl group introduces significant steric hindrance directly at the reaction center.

To overcome these kinetic barriers, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) is strategically employed. This technical guide details the mechanistic causality behind this reagent choice and provides a self-validating protocol for achieving high-yielding amide couplings with this specific substrate.

Mechanistic Rationale: The Critical Role of DMAP

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, typically resulting in a stable, unreactive ammonium carboxylate salt[3]. EDC acts as a primary activating agent, reacting with the carboxylic acid to form an O-acylisourea intermediate[4][5].

However, for sterically hindered or electronically deactivated substrates like 5-methylisoxazole-4-carboxylic acid, the O-acylisourea intermediate is prone to deleterious side reactions, most notably the irreversible rearrangement into an unreactive N-acylurea[6]. This is where DMAP becomes indispensable. As a hyper-nucleophilic catalyst, DMAP rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium ion[5][7]. This intermediate is superior for two mechanistic reasons:

  • Steric Bypass : It projects the electrophilic carbonyl carbon further away from the hindered isoxazole core, facilitating nucleophilic attack by the amine.

  • Leaving Group Dynamics : DMAP is an excellent leaving group, driving the rapid formation of the amide bond while regenerating the catalyst for subsequent cycles[5].

Mechanism Acid 5-Methylisoxazole- 4-carboxylic acid O_acyl O-Acylisourea Intermediate Acid->O_acyl + EDC EDC EDC Reagent EDC->O_acyl Acyl_pyrid Acylpyridinium Active Species O_acyl->Acyl_pyrid + DMAP Urea EDC-Urea Byproduct (Water Soluble) O_acyl->Urea Displacement DMAP DMAP Catalyst DMAP->Acyl_pyrid Acyl_pyrid->DMAP Regenerated Product Isoxazole-4-carboxamide Target Product Acyl_pyrid->Product + Amine Amine R-NH2 (Amine) Amine->Product

Mechanism of EDC/DMAP-mediated amide coupling for 5-methylisoxazole-4-carboxylic acid.

Quantitative Data: Condition Optimization

The efficiency of EDC-mediated coupling is heavily dependent on the additive and solvent environment[4][7]. The table below summarizes the comparative yields of isoxazole-carboxamide derivatives under various coupling conditions, demonstrating the absolute necessity of DMAP for this substrate class[1][7].

Coupling Reagent(s)SolventAdditive / BaseTime (h)Temp (°C)Avg. Yield (%)Mechanistic Observation
EDC (1.2 eq)DCMNone4825< 20%Sluggish; high N-acylurea byproduct formation[6].
EDC (1.2 eq)DCMDIPEA (2.0 eq)482525 - 35%Basic environment insufficient for steric bypass[7].
EDC (1.2 eq)MeCNHOBt (0.1 eq)242540 - 50%Moderate activation; limited by substrate sterics[7].
EDC (1.2 eq) DCM DMAP (0.2 - 1.0 eq) 24 - 48 25 75 - 90% Optimal; rapid acylpyridinium formation prevents side reactions[1][8].

Detailed Experimental Protocol

This protocol is engineered as a self-validating system. Each phase includes in-process checks to ensure the reaction is proceeding via the intended mechanistic pathway.

Materials and Reagents
  • Substrate: 3-(Substituted)-5-methylisoxazole-4-carboxylic acid (1.0 equiv)[1]

  • Amine: Primary or secondary amine (1.1 - 1.2 equiv)

  • Coupling Agent: EDC·HCl (1.2 - 1.5 equiv)[4]

  • Catalyst: DMAP (0.2 - 1.0 equiv, depending on amine nucleophilicity)[1][8]

  • Solvent: Anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration)

Step-by-Step Methodology

Phase 1: Pre-Activation (Formation of Acylpyridinium Intermediate)

  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylisoxazole-4-carboxylic acid (1.5 mmol) in 12 mL of anhydrous DCM under a nitrogen atmosphere[1].

  • Catalyst Addition: Add DMAP (0.3 mmol, 0.2 equiv)[1]. Causality: Adding DMAP prior to EDC ensures the catalyst is thoroughly dispersed and ready to intercept the transient O-acylisourea immediately upon its formation, preventing dead-end rearrangement.

  • Activation: Add EDC·HCl (1.8 mmol, 1.2 equiv) in one portion. Stir the mixture at room temperature (25 °C) for 30 minutes[1][8].

    • Self-Validation Check: A slight color change (often pale yellow) may occur. TLC (Hexane/EtOAc 1:1) should show the disappearance of the baseline carboxylic acid spot and the appearance of a new, less polar spot corresponding to the active ester/acylpyridinium complex.

Phase 2: Amine Coupling 4. Nucleophilic Attack: Add the target aniline or amine derivative (1.8 mmol, 1.2 equiv) dropwise (if liquid) or in small portions (if solid) to the activated mixture[1][8]. 5. Reaction Propagation: Allow the reaction to stir at room temperature under nitrogen for 24 to 48 hours (up to 72 hours for highly deactivated anilines)[1][8].

  • Self-Validation Check: Monitor by TLC or LC-MS. The reaction is complete when the active intermediate spot is fully consumed, replaced by the target amide product.

Phase 3: Work-up and Purification (Exploiting Byproduct Solubility) 6. Quenching & Washing: At the end of the reaction, remove the solvent under reduced pressure, re-dissolve the crude mixture in fresh DCM (20 mL), and transfer to a separatory funnel[1]. 7. Aqueous Extraction:

  • Wash with 1% aqueous NaHCO₃ (2 × 15 mL)[1]. Causality: Neutralizes any unreacted acid and removes water-soluble impurities.
  • Wash with 5% aqueous HCl (1 × 15 mL) (Note: Skip if the product contains acid-sensitive groups). Causality: Removes unreacted amine and the DMAP catalyst.
  • Wash with saturated brine (1 × 15 mL)[1]. Causality: Removes residual water and the highly water-soluble EDC-urea byproduct (N-ethyl-N'-(3-dimethylaminopropyl)urea)[4].
  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isoxazole-carboxamide.

  • Purification: Purify via silica gel flash chromatography (typically eluting with a gradient of n-hexane:ethyl acetate, e.g., 70:30) to obtain the analytically pure solid product[1].

    Workflow Step1 Step 1: Dissolution Acid + DCM under N2 Step2 Step 2: Activation Add DMAP (0.2 eq) then EDC (1.2 eq) Step1->Step2 Step3 Step 3: Coupling Add Amine (1.2 eq), Stir 24-48h Step2->Step3 Step4 Step 4: Work-up Wash with 1% NaHCO3 & Brine Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

    Experimental workflow for the synthesis of isoxazole-carboxamides via EDC/DMAP.

References

  • Source: PMC (nih.gov)
  • The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation Source: BenchChem URL
  • Source: PMC (nih.gov)
  • Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling Source: ResearchGate URL
  • Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL
  • Source: PMC (nih.gov)
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • teriflunomide - New Drug Approvals Source: New Drug Approvals URL

Sources

Technical Application Note: Conversion of 5-Methylisoxazole-4-carbonyl Chloride to Primary Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthetic protocol for converting 5-methylisoxazole-4-carbonyl chloride (CAS 119022-68-1) to 5-methylisoxazole-4-carboxamide . This transformation utilizes a nucleophilic acyl substitution mechanism via ammonolysis. Two distinct protocols are provided: a robust Biphasic Aqueous Method suitable for standard laboratory synthesis, and an Anhydrous Method for moisture-sensitive applications or high-purity requirements. The guide addresses critical process parameters, including exotherm management, HCl scavenging, and purification strategies to ensure high yield and purity.

Chemical Strategy & Mechanism[1][2]

Reaction Overview

The conversion involves the nucleophilic attack of ammonia (


) on the carbonyl carbon of the acid chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride ion. The resulting hydrogen chloride (

) byproduct is immediately neutralized by excess ammonia to form ammonium chloride (

).

Key Reaction Parameters:

  • Substrate: 5-methylisoxazole-4-carbonyl chloride (MW: 145.54 g/mol ).

  • Reagent: Ammonia (Aqueous

    
     or Anhydrous 
    
    
    
    ).
  • Product: 5-methylisoxazole-4-carboxamide (MW: 126.11 g/mol ).

  • Byproduct: Ammonium Chloride (

    
    ).
    
Mechanistic Pathway

The high reactivity of the acid chloride requires temperature control (0–5 °C) to prevent hydrolysis (reaction with moisture) or thermal decomposition. The isoxazole ring is generally stable under these conditions, but the C3-H position can be susceptible to deprotonation under highly basic forcing conditions; thus, mild ammonolysis is preferred.

ReactionMechanism Start Acid Chloride (Electrophile) Tetra Tetrahedral Intermediate Start->Tetra + NH3 (Attack) NH3 Ammonia (Nucleophile) NH3->Tetra Elim Elimination of Cl- Tetra->Elim Collapse Prod Primary Amide (Product) Elim->Prod Salt NH4Cl (Salt Byproduct) Elim->Salt + NH3 (Scavenge HCl)

Caption: Mechanistic flow of nucleophilic acyl substitution converting acid chloride to amide.

Safety & Handling

  • 5-Methylisoxazole-4-carbonyl chloride: Corrosive, lachrymator, and moisture-sensitive. Handle in a fume hood. Causes severe skin burns and eye damage.

  • Ammonia: Toxic by inhalation, corrosive.

  • Reaction Exotherm: The reaction with ammonia is highly exothermic. Strict temperature control is required to prevent runaway reactions or solvent boiling.

Experimental Protocols

Protocol A: Biphasic Aqueous Method (Standard)

Recommended for general synthesis where strict anhydrous conditions are not required. Uses inexpensive reagents.[1]

Materials:

  • 5-methylisoxazole-4-carbonyl chloride (1.0 eq)

  • Ammonium hydroxide (28-30%

    
     in water) (5.0 – 10.0 eq)
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Solvent)

  • Saturated brine solution

Procedure:

  • Preparation: Dissolve 5-methylisoxazole-4-carbonyl chloride (e.g., 1.45 g, 10 mmol) in DCM (20 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition: Slowly add Ammonium hydroxide (approx. 5-7 mL) dropwise over 15 minutes. Caution: Vigorous exotherm and white smoke (NH4Cl) formation may occur.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature (RT) and stir for an additional 1-2 hours.

  • Monitoring: Check completion by TLC (System: 50% EtOAc/Hexanes). The acid chloride spot (high Rf) should disappear, replaced by the amide spot (lower Rf).

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM (2 x 10 mL).

    • Combine organic layers and wash with water (10 mL) followed by brine (10 mL).

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo.

  • Purification: The crude product is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-5% Methanol in DCM).

Protocol B: Anhydrous Method (High Purity)

Recommended for maximizing yield or when the substrate is part of a moisture-sensitive multi-step sequence.

Materials:

  • 5-methylisoxazole-4-carbonyl chloride (1.0 eq)

  • 0.5 M Ammonia in Dioxane (or THF) (2.5 eq) OR Ammonia gas

  • Anhydrous THF or Dioxane (Solvent)

Procedure:

  • Preparation: Dissolve the acid chloride (10 mmol) in anhydrous THF (30 mL) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool to 0 °C.

  • Addition:

    • Option 1 (Solution): Add the ammonia solution (25 mmol, 50 mL) dropwise via an addition funnel.

    • Option 2 (Gas): Gently bubble dry

      
       gas through the solution for 10-15 minutes.
      
  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. A heavy white precipitate of

    
     will form.
    
  • Workup:

    • Filter the reaction mixture through a pad of Celite or a sintered glass frit to remove the solid

      
      .
      
    • Wash the filter cake with fresh THF.

  • Isolation: Concentrate the filtrate to dryness to obtain the solid amide.

Workflow & Process Control

Workflow cluster_prep Preparation cluster_rxn Ammonolysis cluster_workup Isolation Step1 Dissolve Acid Chloride (DCM or THF) Step2 Cool to 0°C (Control Exotherm) Step1->Step2 Step3 Add Ammonia Source (Aq. NH4OH or NH3/Dioxane) Step2->Step3 Step4 Stir 0°C -> RT (1-2 Hours) Step3->Step4 Step5 Check TLC (Disappearance of SM) Step4->Step5 Step6 Phase Separation / Filtration Step5->Step6 Step7 Concentrate & Dry Step6->Step7

Caption: Operational workflow for the synthesis of 5-methylisoxazole-4-carboxamide.

Characterization & Data Analysis

Confirm the identity of the product using NMR and Melting Point analysis.

Expected Analytical Data
ParameterExpected Value / ObservationNotes
Appearance White to off-white solidCrystalline powder
Melting Point ~140–160 °C (Estimated)Compare to acid precursor (144-148°C); Amides typically have higher MPs due to H-bonding.
1H NMR (DMSO-d6) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2.6–2.8 (s, 3H,

)
Methyl group on isoxazole ring.[2]
1H NMR (DMSO-d6)

7.2–7.8 (broad s, 2H,

)
Primary amide protons (exchangeable with

).
1H NMR (DMSO-d6)

8.5–9.0 (s, 1H, C3-

)
Proton on the isoxazole ring (if unsubstituted at C3).
IR Spectroscopy 1650–1690

(C=O stretch)
Amide I band.
IR Spectroscopy 3150–3400

(N-H stretch)
Primary amide doublet.

Note: The exact chemical shift of the C3-H depends on concentration and solvent. The key diagnostic is the disappearance of the acid chloride reactivity and the appearance of the broad amide


 signal.
Troubleshooting Guide
  • Issue: Hydrolysis to Carboxylic Acid.

    • Symptom:[1][3][4][5][6][7] Broad OH peak in NMR (>10 ppm), acidic pH in aqueous workup.

    • Cause: Old acid chloride or wet solvents.

    • Solution: Use fresh acid chloride or redistill thionyl chloride during precursor synthesis. Use Protocol B (Anhydrous).

  • Issue: Low Yield.

    • Cause: Product water solubility.

    • Solution: The amide may be slightly water-soluble. Saturate the aqueous layer with NaCl (salting out) and perform multiple extractions with EtOAc or chloroform.

References

  • BenchChem. A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. Retrieved from .

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide Intermediate). US Patent Application 20030139606A1. Retrieved from .

  • PubChem. 5-methylisoxazole-4-carbonyl chloride (Compound Summary). CID 67305-24-2. Retrieved from .

  • ChemicalBook. 5-Methylisoxazole-4-carboxylic acid Properties and Synthesis. CAS 42831-50-5.[8][9] Retrieved from .

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from .

Sources

Application Note: High-Purity Synthesis of Teriflunomide via Telescoped Acylation and Isoxazole Ring Opening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Teriflunomide (A77 1726), a dihydroorotate dehydrogenase (DHODH) inhibitor used in the treatment of Multiple Sclerosis. Unlike traditional multi-step methods that isolate the intermediate Leflunomide, this guide presents a telescoped (one-pot) protocol . The process utilizes 5-methylisoxazole-4-carbonyl chloride as the starting material, coupled with 4-(trifluoromethyl)aniline , followed by an in-situ base-catalyzed ring opening.[1][2][3][4][5]

Key Technical Advantages:

  • Phase-Switch Purification: Exploits the acidity of Teriflunomide’s enolic hydroxyl group to separate it from neutral impurities (unreacted Leflunomide) without chromatography.

  • Atom Economy: Eliminates intermediate isolation steps, reducing solvent waste and drying times.

  • Stereochemical Control: Optimizes conditions to favor the thermodynamically stable

    
    -enol isomer.
    

Chemical Strategy & Mechanism[5][6][7]

The synthesis proceeds through two distinct mechanistic stages: Schotten-Baumann Acylation and Base-Catalyzed


-Elimination/Ring Opening .
  • Acylation: The acid chloride reacts with the aniline to form the isoxazole amide (Leflunomide). This reaction is rapid and exothermic.

  • Ring Opening: Treatment with a strong base (NaOH) abstracts the proton from the isoxazole ring (or attacks the ring directly, depending on conditions), causing the N-O bond to cleave. This reveals the enolic nitrile structure of Teriflunomide.

Reaction Pathway Diagram[4][8]

Teriflunomide_Synthesis cluster_0 Phase 1: Organic Layer cluster_1 Phase 2: Aqueous Layer Start 5-methylisoxazole-4- carbonyl chloride Intermediate Intermediate: Leflunomide (Isoxazole Amide) Start->Intermediate Acylation (MEK, 0-10°C) Reactant 4-(trifluoromethyl)aniline Reactant->Intermediate Salt Teriflunomide Sodium Salt (Water Soluble) Intermediate->Salt Ring Opening (pH > 12, Heat) Base NaOH (aq) Base->Salt Product Teriflunomide (Z-Enol Form) Salt->Product Acidification (HCl, pH 2-3)

Caption: Reaction pathway illustrating the conversion of the acid chloride to Leflunomide, followed by the phase-switch to the aqueous salt form and final precipitation.

Materials & Safety Profile

Critical Safety Warning: 5-methylisoxazole-4-carbonyl chloride is a lachrymator and corrosive. 4-(trifluoromethyl)aniline is toxic by inhalation and absorption. All operations must be performed in a functioning fume hood.

ReagentRolePurity Req.Hazard Note
5-methylisoxazole-4-carbonyl chloride SM 1>98%Moisture sensitive; Corrosive.
4-(trifluoromethyl)aniline (4-TFMA) SM 2>99%Toxic; Methemoglobinemia risk.
Ethyl Methyl Ketone (MEK) SolventACS GradeFlammable.
Sodium Hydroxide (NaOH) Base10% w/vCaustic; Exothermic upon dilution.
Hydrochloric Acid (HCl) Acid2NCorrosive.

Experimental Protocol

Phase 1: Coupling (Synthesis of Leflunomide Intermediate)[4]

Rationale: We use Ethyl Methyl Ketone (MEK) as the solvent. Unlike acetonitrile, MEK allows for excellent phase separation during the subsequent aqueous workup, facilitating the "telescoped" nature of this process.

  • Preparation: Charge a 3-neck round-bottom flask (equipped with a thermometer, addition funnel, and N2 inlet) with 4-(trifluoromethyl)aniline (1.0 equiv) and MEK (10 volumes relative to aniline mass).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Dissolve 5-methylisoxazole-4-carbonyl chloride (1.05 equiv) in minimal MEK. Add this solution dropwise to the aniline mixture.

    • Control Point: Maintain internal temperature below 10°C to prevent regioselective side reactions or thermal degradation.

  • Reaction: Allow the mixture to warm to 20–25°C (Room Temperature) and stir for 2 hours.

  • Monitoring: Check reaction progress via HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3). The aniline spot should disappear.

    • Note: The intermediate formed is Leflunomide.[3][4][5][6][7][8][9][10][11] In this protocol, we do not isolate it solid.[4]

Phase 2: Ring Opening & Phase-Switch Purification

Rationale: Leflunomide is neutral and organic-soluble. Teriflunomide (once formed) has an acidic enol (pKa ~5.5). By treating with NaOH, we convert the product into its water-soluble sodium salt. Impurities that cannot be deprotonated (unreacted Leflunomide, non-acidic byproducts) will remain in the organic layer, allowing for easy removal.

  • Base Hydrolysis: To the reaction mixture from Phase 1, add 10% aqueous NaOH (2.5 equiv).

  • Heating: Heat the biphasic mixture to 45–50°C for 1–2 hours.

    • Mechanism:[3][6][7][12][8][9][10][13] The base attacks the isoxazole ring, cleaving the N-O bond.

  • Separation (Critical Purification Step):

    • Stop stirring and allow layers to separate.

    • Top Layer (Organic): Contains MEK and neutral impurities. DISCARD (or back-extract if yield is critical).

    • Bottom Layer (Aqueous): Contains Teriflunomide-Sodium salt. KEEP .

  • Charcoal Treatment (Optional): If the aqueous solution is colored, treat with activated carbon (5% w/w) for 30 mins and filter through Celite.

Phase 3: Isolation & Crystallization
  • Acidification: Cool the aqueous solution to 10°C. Slowly add 2N HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 2.0–3.0 .

    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash with copious amounts of water (to remove NaCl) and a small amount of cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

  • Recrystallization: If HPLC purity is <99.5%, recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, then slowly add water until turbid. Cool to 4°C.

Process Workflow Diagram

Workflow Step1 Dissolve 4-TFMA in MEK Cool to 0°C Step2 Add Acid Chloride (Dropwise) Stir at RT for 2h Step1->Step2 Check1 HPLC Check: Aniline Consumed? Step2->Check1 Check1->Step2 No (Stir longer) Step3 Add 10% NaOH Heat to 50°C Check1->Step3 Yes Step4 Phase Separation Step3->Step4 Decision Which Layer? Step4->Decision Organic Organic Layer (Neutral Impurities) Decision->Organic Top Layer Aqueous Aqueous Layer (Teriflunomide-Na) Decision->Aqueous Bottom Layer Organic->Organic Discard Step5 Acidify with HCl to pH 2-3 Precipitate Product Aqueous->Step5 Final Filter, Wash, Dry Recrystallize (EtOH/H2O) Step5->Final

Caption: Operational workflow emphasizing the critical phase separation step for purification.

Analytical Specifications

To ensure the "Trustworthiness" of the synthesized compound, the final product must meet these criteria:

TestSpecificationMethod Note
Appearance White to off-white powderVisual
HPLC Purity > 99.5%C18 Column, ACN:Buffer gradient
Melting Point 230–234°CDistinct from Leflunomide (163–168°C)
MS (ESI-) m/z 269.05 [M-H]-Confirms MW 270.21
1H NMR

5.2 (s, 1H, vinyl), 10.5 (s, 1H, NH)
DMSO-d6; Confirm Z-enol isomer

Common Impurity to Monitor:

  • Impurity A (Leflunomide): Result of incomplete ring opening.

    • Remedy: If detected >0.1%, re-dissolve product in dilute NaOH, wash with ethyl acetate, and re-precipitate with acid.

References

  • Sanofi-Aventis. (2016). Process for the preparation of Teriflunomide. World Intellectual Property Organization. WO2016203410A1. Link

  • Palle, V. R., et al. (2020). Process for the preparation of teriflunomide. U.S. Patent No.[4][5][14] 10,526,279. Washington, DC: U.S. Patent and Trademark Office. Link

  • PubChem. (n.d.).[8] Teriflunomide Compound Summary. National Library of Medicine. Retrieved October 24, 2023. Link

  • European Medicines Agency. (2013). Assessment Report: Aubagio (Teriflunomide). Procedure No. EMEA/H/C/002514/0000. Link

Sources

Strategic Activation of 5-Methylisoxazole-4-carboxylic Acid: Protocols for Nucleophilic Attack

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for activating 5-methylisoxazole-4-carboxylic acid for nucleophilic attack Content Type: Application Note & Protocol Guide

Introduction: The Isoxazole Challenge

5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5) is a critical scaffold in medicinal chemistry, most notably serving as the precursor to the disease-modifying antirheumatic drug Leflunomide and its active metabolite, Teriflunomide.

For the synthetic chemist, this molecule presents a unique dichotomy:

  • Electronic Deactivation: The isoxazole ring is electron-withdrawing, reducing the electron density on the carboxylic carbon compared to aliphatic acids. This generally enhances the electrophilicity of the activated intermediate (e.g., the acid chloride), making it highly reactive toward nucleophiles.

  • Stability Concerns: While the isoxazole ring is aromatic, the N-O bond is susceptible to cleavage under strongly basic conditions or reducing environments (ring-opening to

    
    -keto nitriles). Furthermore, the C4 position is sterically flanked by the ring heteroatoms and the C5-methyl group, requiring reagents that minimize steric bulk during the activation step.
    

This guide details the two dominant activation strategies: the Acid Chloride Route (for robust, scalable synthesis) and the Onium Salt/Carbodiimide Route (for high-complexity, acid-sensitive substrates).

Decision Matrix: Selecting the Right Reagent

Before selecting a protocol, analyze your nucleophile and scale using the logic below.

ReagentSelection Start Start: 5-Methylisoxazole-4-COOH Scale Scale & Nucleophile Type? Start->Scale RouteA Large Scale (>5g) OR Non-Sensitive Amine (Aniline) Scale->RouteA Robust RouteB Small Scale (<1g) OR Complex/Acid-Sensitive Amine Scale->RouteB Delicate Method1 Method A: Thionyl Chloride (SOCl2) (Standard Industrial Route) RouteA->Method1 Method2 Method B: Oxalyl Chloride + DMF (Milder Acid Chloride Gen) RouteA->Method2 If high purity needed Method3 Method C: HATU / DIPEA (High Yield, No Acid Gas) RouteB->Method3

Figure 1: Decision matrix for selecting the optimal activation reagent based on scale and nucleophile sensitivity.

Method A: The Acid Chloride Route (Thionyl/Oxalyl Chloride)

Best For: Anilines (e.g., 4-trifluoromethylaniline for Leflunomide), primary amines, alcohols. Mechanism: Conversion of the -OH to -Cl creates a highly electrophilic acyl chloride. The isoxazole ring electron-withdrawal makes 5-methylisoxazole-4-carbonyl chloride an aggressive acylating agent.

Reagent Comparison
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Conditions Requires Reflux (

)
Room Temp (

)
Catalyst DMF (Optional but recommended)DMF (Required)
Workup Distillation or TelescopingEvaporation (Volatile)
Application Industrial / Multi-gram scaleResearch / Milligram scale
Protocol 1: Thionyl Chloride Activation (Leflunomide Style)

This method mimics the industrial synthesis of Leflunomide, prioritizing atom economy and throughput.

Reagents:

  • 5-Methylisoxazole-4-carboxylic acid (1.0 eq)[1]

  • Thionyl chloride (1.5 – 2.0 eq)

  • Toluene (Solvent, 5-10 volumes)

  • DMF (Catalytic, 0.05 eq)

Step-by-Step:

  • Suspension: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or

    
     line), suspend the carboxylic acid in dry toluene.
    
  • Activation: Add catalytic DMF. Then, add thionyl chloride dropwise at room temperature.

    • Note: The reaction is endothermic initially but evolves gas.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The suspension should clear to a yellow homogeneous solution as the acid chloride forms.

  • Workup (Telescoping):

    • Option A (Isolation): Concentrate under reduced pressure to remove excess

      
       and toluene. The residue (5-methylisoxazole-4-carbonyl chloride) is a low-melting solid/oil that solidifies on cooling.
      
    • Option B (Direct Coupling): Cool the reaction mixture to

      
      . Add the amine nucleophile (e.g., aniline) directly to this solution, often with a base scavenger like sodium bicarbonate or triethylamine.
      
  • Coupling: If using Option B, stir for 1–2 hours. The product often precipitates (as seen with Leflunomide) and can be filtered.[1]

Protocol 2: Oxalyl Chloride Activation (Milder)

Use this for research-scale reactions where heating is undesirable.

Reagents:

  • Oxalyl chloride (1.2 eq)

  • DCM (Dichloromethane) or THF (anhydrous)

  • DMF (Catalytic, 1-2 drops)

Step-by-Step:

  • Dissolve the acid in dry DCM under nitrogen.

  • Add catalytic DMF.[1]

  • Add oxalyl chloride dropwise at

    
    .
    
  • Allow to warm to room temperature and stir for 1–2 hours until gas evolution ceases.

  • Evaporate solvent and excess reagent in vacuo to obtain the crude acid chloride. Do not store ; use immediately.

Method B: The Onium Salt Route (HATU/HBTU)

Best For: Complex amines, amino acids, or when avoiding acidic conditions is critical. Mechanism: HATU generates an OAt-active ester in situ.[2] This ester is highly reactive but less prone to hydrolysis than the acid chloride, and the reaction occurs under basic/neutral conditions.

Protocol 3: HATU-Mediated Coupling

High-yield protocol for difficult couplings.

Reagents:

  • 5-Methylisoxazole-4-carboxylic acid (1.0 eq)[1]

  • HATU (1.1 – 1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 eq)

  • DMF or DMA (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the carboxylic acid and DIPEA in dry DMF.

  • Add Reagent: Add HATU in one portion. Stir for 5–15 minutes at room temperature.

    • Observation: The solution often turns yellow/orange as the active ester forms.

    • Why Pre-activate? This ensures the acid is fully converted to the OAt ester before the amine is introduced, reducing competition from unreacted acid.

  • Coupling: Add the amine nucleophile (1.0 – 1.2 eq).

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS or TLC.

  • Workup: Dilute with ethyl acetate. Wash sequentially with:

    • 10% Citric acid (removes DIPEA and unreacted amine).

    • Sat.

      
       (removes unreacted acid and HOBt/HOAt byproducts).
      
    • Brine.

  • Purification: Dry over

    
     and concentrate.
    

Mechanistic Visualization

The following diagram illustrates the divergence between the Acid Chloride pathway (Method A) and the Active Ester pathway (Method B).

Mechanism Acid 5-Methylisoxazole-4-COOH SOCl2 Reagent: SOCl2 / Heat Acid->SOCl2 HATU Reagent: HATU / DIPEA Acid->HATU AcidCl Intermediate: Acid Chloride (Highly Electrophilic) SOCl2->AcidCl - SO2, - HCl ProdA Product: Amide AcidCl->ProdA + Amine (Fast, Vigorous) ActiveEst Intermediate: OAt Active Ester (Stabilized Electrophile) HATU->ActiveEst Pre-activation ProdB Product: Amide ActiveEst->ProdB + Amine (Controlled, Mild)

Figure 2: Mechanistic pathways. Path A (Red) utilizes a high-energy chloride intermediate suitable for robust substrates. Path B (Yellow) utilizes a stabilized active ester for sensitive couplings.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure all solvents are anhydrous. Use a drying tube. If telescoping, ensure the amine solution is dry.
Ring Opening Base SensitivityIsoxazoles can degrade in strong base (e.g., NaOH). Use mild bases like DIPEA or

. Avoid strong nucleophiles that attack the ring C=N.
Incomplete Reaction (Method B) Steric HindranceThe C5-methyl group adds steric bulk. Increase reaction time (up to 24h) or switch to Method A (Acid Chloride is smaller and more reactive than the HATU complex).
Racemization N/A5-Methylisoxazole-4-carboxylic acid is achiral. Racemization is only a concern if the nucleophile is a chiral amine (e.g., amino acid). HATU minimizes this risk.

References

  • Synthesis of Leflunomide (Industrial Protocol): US Patent 6,723,855 B2.[3] "Method for synthesizing leflunomide."[1][3][4] (Describes the

    
     route). 
    
  • General Amide Coupling (HATU): Carpino, L. A. (1993).[2] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Isoxazole Chemistry & Stability: Palle, V. R., et al. (2020). "Process for the preparation of teriflunomide." (Discusses ring opening of leflunomide derivatives).

  • Reagent Comparison (Thionyl vs Oxalyl): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acid chloride mechanisms).

Sources

Application Notes and Protocols for Green Chemistry Approaches to Isoxazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Sustainable Synthesis of Isoxazole Carboxamides

The isoxazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, integral to a multitude of therapeutic agents and functional molecules.[1][2][3] Traditional synthetic routes to these valuable compounds, however, often rely on protocols that are at odds with the principles of green chemistry. These methods frequently involve hazardous reagents, volatile organic solvents, harsh reaction conditions, and generate significant waste streams.[4][5] This reality has catalyzed a paradigm shift in synthetic chemistry, spurring the development of innovative, sustainable methodologies that prioritize environmental stewardship without compromising efficiency or yield.

These application notes provide a comprehensive guide to state-of-the-art green chemistry techniques for the synthesis of isoxazole carboxamides. We will delve into the mechanistic underpinnings and practical applications of several key technologies, including ultrasound and microwave-assisted synthesis, multicomponent reactions in aqueous media, and mechanochemistry. The protocols detailed herein are designed to be robust and reproducible, offering researchers and process chemists a viable toolkit for the environmentally responsible production of this critical class of molecules. Our focus extends beyond the mere recitation of procedural steps; we aim to provide a causal understanding of experimental choices, thereby empowering scientists to adapt and innovate within the framework of sustainable chemical synthesis.

Core Green Methodologies and Mechanistic Insights

The green synthesis of isoxazole carboxamides can be broadly approached through two strategic pathways:

  • Sequential Synthesis: Formation of an isoxazole-4-carboxylic acid intermediate followed by a green amide bond formation.

  • Convergent Synthesis: Concurrent construction of the isoxazole ring and the carboxamide functionality, often through multicomponent reactions.

This guide will explore green techniques applicable to both strategies.

Energy-Efficient Synthesis: Ultrasound and Microwave Irradiation

Alternative energy sources like ultrasound and microwave radiation offer significant advantages over conventional heating methods, primarily by accelerating reaction rates, improving yields, and often enabling the use of greener solvents.[6][7]

  • Ultrasound-Assisted Synthesis (Sonochemistry): This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[4] This process generates localized hotspots with transient high temperatures and pressures, leading to a dramatic increase in reaction rates.[4] For the synthesis of isoxazole precursors, sonication can significantly shorten reaction times, often from hours to minutes, and can be conducted in aqueous media, a benign solvent.[6][8][9]

  • Microwave-Assisted Synthesis: Microwave irradiation promotes rapid and uniform heating of the reaction mixture by directly interacting with polar molecules.[7][10] This leads to a substantial reduction in reaction times and often cleaner reaction profiles with fewer byproducts compared to conventional heating.[1][11][12] This method is particularly effective for both the synthesis of the isoxazole core and for the subsequent amide coupling step.[1][13]

The Power of Water: Aqueous Multicomponent Reactions

Water is the ultimate green solvent—it is non-toxic, non-flammable, and abundant. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical.[4][6] When performed in water, MCRs represent a highly sustainable approach to complex molecule synthesis.[2][4][13][14] The synthesis of isoxazole-5(4H)-ones, key precursors to isoxazole carboxamides, is readily achieved through a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride in water, sometimes even without a catalyst.[4][13]

Solvent-Free Approaches: Mechanochemistry

Mechanochemistry, specifically ball milling, offers a completely solvent-free method for chemical synthesis.[15] The mechanical energy from the grinding media initiates chemical reactions between solid-state reactants. This technique eliminates the need for solvents entirely, drastically reducing waste and simplifying product isolation. A catalyst- and solvent-free mechanochemical route has been developed for the regioselective synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds, achieving high yields in short reaction times.[15]

Experimental Protocols

Protocol 1: Ultrasound-Assisted, Catalyst-Free Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones in Aqueous Media

This protocol describes a one-pot, three-component synthesis of an isoxazole precursor, leveraging the benefits of sonochemistry and water as a green solvent.[4][8]

Rationale: This method avoids the use of hazardous organic solvents and metal catalysts. Ultrasound irradiation provides the necessary energy to accelerate the reaction, leading to high yields in a short timeframe.[4][6] The reaction proceeds through a cascade of condensation and cyclization steps, all facilitated by the aqueous medium and sonication.

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Deionized water

  • Ethanol (for recrystallization)

  • Ultrasonic bath (e.g., 40 kHz, 300 W)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in 20 mL of deionized water.[4]

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at room temperature for the specified time (typically 20-35 minutes), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[6]

  • Upon completion, the solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.

Protocol 2: Microwave-Assisted Synthesis of Isoxazole Carboxamides from Ketene Dithioacetals

This protocol outlines a rapid, single-step synthesis of isoxazole carboxamides under solvent-free microwave irradiation.[1]

Rationale: This method exemplifies a "green chemistry" approach by eliminating the need for a solvent and dramatically reducing reaction time through microwave heating.[1][7] The high efficiency and yield make it a superior alternative to conventional heating methods.

  • Ketene dithioacetal derivative

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Microwave reactor

  • One-neck flat-bottom flask

  • In a microwave-safe, one-neck flat-bottom flask, charge hydroxylamine hydrochloride (15 mmol), potassium hydroxide (15 mmol), and the appropriate ketene dithioacetal (10 mmol).[1]

  • Heat the reaction mixture in a microwave reactor at 90°C for the appropriate time (typically a few minutes, as determined by TLC monitoring).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add 50 mL of cold water to the flask. The solid product will separate.

  • Filter the solid, wash with water, and dry.

  • Crystallize the crude product from methanol to afford the analytically pure isoxazole carboxamide derivative. Yields are typically in the range of 85-95%.[1]

Protocol 3: Amide Bond Formation via Coupling of Isoxazole-4-Carboxylic Acid and Aniline Derivatives

This protocol details the final step in a sequential approach, where a pre-synthesized isoxazole-4-carboxylic acid is coupled with an amine to form the target carboxamide. This specific example uses EDC/DMAP as coupling agents, a common but not inherently "green" method. Greener alternatives are emerging, such as enzymatic catalysis.[16]

Rationale: This is a widely applicable and flexible method for creating a diverse library of isoxazole carboxamides by varying the aniline component.[17][18] The use of activating agents like EDC facilitates the formation of a reactive intermediate that readily couples with the amine.

  • 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid

  • Substituted aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) in 20 mL of dichloromethane (DCM) in a dry flask.[17][18]

  • Add DMAP (0.6 mmol) and EDC (3.30 mmol) to the solution.[17][18]

  • Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes to activate the carboxylic acid.[17]

  • Add the desired aniline derivative (3.2 mmol) to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure isoxazole carboxamide.

Data Presentation and Comparative Analysis

The advantages of these green methodologies are most evident when compared to conventional techniques.

MethodCatalystSolventTimeYield (%)Reference
Ultrasound-Assisted Pyruvic Acid (5 mol%)Water< 10 min> 94%[6]
Ultrasound-Assisted Fe2O3 NPs (10 mol%)Water20-35 min84-91%[6]
Conventional Heating Itaconic Acid-3 h90%[6]
Microwave-Assisted KOHNone2-4.5 min85-95%[1]
Conventional Heating KOHEthanol8-12 h60-75%[1]
Mechanochemical NoneNone20-60 minup to 86%[15]
Aqueous MCR NoneWater2 h~90%[14]

Table 1: Comparative data for various green synthesis methods for isoxazole precursors and carboxamides.

Visualizing the Workflows

Ultrasound-Assisted Isoxazole Synthesis Workflow

cluster_0 Reaction Setup cluster_1 Sonication cluster_2 Workup & Purification A Combine Reactants: - Aldehyde - Ethyl Acetoacetate - Hydroxylamine HCl - Water B Ultrasonic Irradiation (e.g., 40 kHz, RT, 20-35 min) A->B One-pot reaction C Precipitate Formation B->C D Vacuum Filtration C->D E Recrystallization (Ethanol) D->E Crude product F Pure Isoxazole Product E->F

Caption: Workflow for ultrasound-assisted synthesis of isoxazoles.

General Strategies for Isoxazole Carboxamide Synthesis

cluster_sequential Sequential Approach cluster_convergent Convergent Approach Start Starting Materials S1 Green Synthesis of Isoxazole-4-Carboxylic Acid Start->S1 C1 One-Pot Multicomponent Reaction (e.g., Microwave, Aqueous) Start->C1 Final Isoxazole Carboxamide S2 Green Amide Bond Formation (e.g., Enzymatic) S1->S2 S2->Final C1->Final

Caption: Sequential vs. Convergent green synthesis strategies.

Conclusion and Future Outlook

The methodologies presented in this guide underscore the significant progress made in the green synthesis of isoxazole carboxamides. By harnessing technologies such as ultrasound and microwave irradiation, utilizing benign solvents like water, and developing solvent-free mechanochemical processes, chemists can now produce these vital compounds with greater efficiency and a significantly reduced environmental footprint.[1][6][15] The transition from traditional, often hazardous, synthetic protocols to these sustainable alternatives is not merely an academic exercise but a critical step towards a more responsible chemical industry.

Future research will likely focus on the integration of these technologies, such as combining flow chemistry with microwave or ultrasonic reactors for scalable and continuous manufacturing.[6][19] Furthermore, the expansion of biocatalytic methods, including the use of enzymes for amide bond formation, holds immense promise for achieving unparalleled selectivity and sustainability in the synthesis of complex isoxazole carboxamides.[16] The continued adoption and innovation of these green chemistry principles will be paramount in shaping the future of drug discovery and development.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (2016). Scholars Research Library.
  • Green Chemistry Approaches to Isoxazole Synthesis: Applic
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Amberlyst Supported, Microwave Assisted Synthesis of Methyl Isoxazole Deriv
  • Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. (2016). Organic Chemistry Research.
  • Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Academia.edu.
  • A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)
  • Catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds. (2025).
  • Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. (2022). Current Trends in Biotechnology and Pharmacy.
  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. (2008). Organic Chemistry Portal.
  • Synthesis of amide‐linked benzazolyl isoxazoles adopting green methods and evaluation as antimicrobials. (2020). Journal of Heterocyclic Chemistry.
  • A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. (2024). DST.
  • One-pot green synthesis of isoxazol-5(4H)
  • (PDF) Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.
  • (PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC.
  • A Technical Guide to the Synthesis of Isoxazole Carboxamide Deriv
  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo.
  • Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity. Redalyc.
  • A Sustainable Green Enzymatic Method for Amide Bond Form
  • A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in w
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Green Synthesis of Isoxazole Analogues. (2022). Scribd.
  • Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and....
  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Deriv
  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (2024).

Sources

Application Note: Recrystallization Solvents and Purification Protocols for 5-Methylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Biological Context

In the landscape of drug development, 5-methylisoxazole-4-carboxamide and its derivatives (such as N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, commonly known as Leflunomide) serve as critical intermediates and active pharmaceutical ingredients (APIs) [1]. Achieving >99% purity of these isoxazole-carboxamides is paramount, as trace impurities can drastically affect downstream coupling reactions, yield, and biological assay reproducibility.

Biologically, these purified isoxazole derivatives function as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine synthesis. This inhibition is the cornerstone of their application as disease-modifying antirheumatic drugs (DMARDs) [1].

G Lef Isoxazole-Carboxamide (e.g., Leflunomide) Ter Active Metabolite (Ring-Opened Form) Lef->Ter In vivo conversion DHODH DHODH Enzyme (Mitochondrial) Ter->DHODH Inhibits UMP UMP Synthesis (De Novo Pyrimidine) DHODH->UMP Blocks Cell Immune Cell Proliferation (Arrested at G1 Phase) UMP->Cell Depletes Pyrimidines

Caption: Mechanism of action for 5-methylisoxazole-4-carboxamide derivatives via DHODH inhibition.

Physicochemical Properties & Solvent Selection

The selection of a recrystallization solvent is dictated by the thermodynamic principle of differential solubility: the target compound must be highly soluble in the solvent at its boiling point and sparingly soluble at lower temperatures, while impurities should remain soluble upon cooling or be entirely insoluble at boiling [1].

Based on established pharmaceutical data, 5-methylisoxazole-4-carboxamide derivatives exhibit specific solubility profiles that guide our solvent choices [3].

Quantitative Solvent & Solubility Data
Solvent SystemSolubility at 25°CSolubility at RefluxSuitability for RecrystallizationRationale / Causality
Methanol / DMSO Freely SolubleVery Highly SolublePoor (Single Solvent)High solubility at room temperature leads to poor recovery yields [3].
Water Practically InsolubleInsolublePoorCannot dissolve the compound even at elevated temperatures [3].
Toluene Sparingly SolubleSolubleExcellent Ideal differential solubility curve. Refluxing toluene also azeotropically removes trace water [1].
Ethyl Acetate / n-Hexane Moderate (EtOAc)Soluble (Mixture)Good (Co-solvent) Highly tunable polarity. Standard for silica gel purification and subsequent crystallization [4].

Experimental Methodologies: Purification Protocols

As a self-validating system, the following protocols are designed with built-in quality control checkpoints. Do not deviate from the cooling rates, as rapid crash-cooling traps solvent molecules and impurities within the crystal lattice (occlusion), compromising the integrity of the final API.

Protocol A: Toluene-Based Recrystallization (Industrial & Scale-Up Standard)

Toluene is the industry standard for purifying leflunomide and its precursors due to its high boiling point (110.6°C) and excellent thermal gradient for crystallization [2].

Step-by-Step Methodology:

  • Suspension: Transfer the crude, dried 5-methylisoxazole-4-carboxamide into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add toluene at a ratio of approximately 10-15 mL per gram of crude solid [1].

  • Dissolution: Heat the suspension gradually to reflux (approx. 110°C) using an oil bath. Stir continuously until the solid is completely dissolved. Causality: Gradual heating prevents localized thermal degradation of the carboxamide bond.

  • Hot Filtration (Optional but Recommended): If insoluble particulate impurities remain, rapidly filter the hot solution through a pre-warmed Buchner funnel to prevent premature crystallization.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature (20-25°C) over 2 hours. Causality: Slow cooling promotes the thermodynamic growth of large, pure crystal lattices rather than kinetic precipitation of amorphous, impure solids.

  • Ice Bath Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for an additional 1-2 hours to maximize crystal yield [1].

  • Isolation: Collect the white, crystalline product via vacuum filtration. Wash the filter cake with a minimal amount (1-2 mL/g) of ice-cold toluene to displace mother liquor containing concentrated impurities [2].

  • Drying: Dry the purified crystals under a high vacuum at 60-80°C until a constant weight is achieved to remove residual toluene [1].

Protocol B: Ethyl Acetate / n-Hexane Co-Solvent Crystallization (Research Scale)

For highly functionalized or novel isoxazole-amide analogues synthesized in exploratory research, a dual-solvent system allows for precise polarity tuning [4].

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the crude compound in a minimal volume of hot Ethyl Acetate (approx. 70°C) until a clear solution is formed.

  • Anti-Solvent Addition: While maintaining heat and stirring, add hot n-Hexane dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of Ethyl Acetate just until the turbidity clears.

  • Crystallization: Allow the solution to cool undisturbed to room temperature, then transfer to a refrigerator (4°C) overnight.

  • Isolation: Filter the resulting crystals and wash with cold n-Hexane. Dry under vacuum.

Workflow & Logic Visualization

The following diagram illustrates the self-validating workflow for the Toluene recrystallization process, highlighting the critical control points (CCPs) required to ensure scientific integrity.

G Crude Crude Isoxazole- Carboxamide Dissolve Dissolution in Hot Toluene (Reflux at 110°C) Crude->Dissolve Filter Hot Filtration (Removes Insoluble Matter) Dissolve->Filter If turbid Cool Controlled Cooling (Room Temp -> 0°C) Dissolve->Cool If clear Filter->Cool Isolate Vacuum Filtration & Cold Toluene Wash Cool->Isolate Crystal formation Dry Vacuum Drying (60-80°C to Constant Wt) Isolate->Dry Mother liquor discarded Pure High-Purity Crystals (Validate via HPLC/NMR) Dry->Pure Yield calculation

Caption: Step-by-step recrystallization workflow emphasizing critical control points for high purity.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded, the recrystallized 5-methylisoxazole-4-carboxamide must be subjected to orthogonal analytical validation:

  • Melting Point Determination: A sharp melting point (e.g., 164-168°C for Leflunomide) indicates high crystal lattice purity [3]. A depressed or broad melting range dictates that the recrystallization must be repeated.

  • RP-HPLC: Reverse-Phase High-Performance Liquid Chromatography should confirm a purity of >99.0%, with isomeric impurities strictly <0.5%[2].

  • 1H NMR Spectroscopy: Used to verify the absence of residual recrystallization solvents (e.g., toluene aromatic peaks at δ 7.1-7.3 ppm or methyl peak at δ 2.3 ppm).

References

  • Quick Company. "An Improved Process For Preparation Of Leflunomide." Patent & Process Documentation. Available at: [Link]

  • Niksan Pharmaceutical. "LEFLUNOMIDE - High Purity Powder at Best Price." Product Specifications. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." BioMed Research International. Available at: [Link]

Application Note: Regioselective Synthesis of 3,5-Disubstituted Isoxazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 3,5-disubstituted isoxazole-4-carboxamides via cycloaddition Content Type: Detailed Application Notes and Protocols

Introduction & Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bonding capabilities. Specifically, 3,5-disubstituted isoxazole-4-carboxamides are critical pharmacophores found in anti-inflammatory agents (e.g., Leflunomide metabolites), COX-2 inhibitors (Valdecoxib derivatives), and kinase inhibitors.

Traditional synthesis often yields mixtures of 3,5- and 3,4-regioisomers, requiring tedious chromatographic separation. This guide details a regioconvergent protocol utilizing the [3+2] cycloaddition of in situ generated nitrile oxides with


-enaminoamides. This method guarantees the 3,5-disubstitution pattern due to the electronic directing effects of the enamine moiety.

Key Advantages of This Protocol:

  • Regiofidelity: Exclusive formation of the 3,5-isomer.

  • Convergent Assembly: Introduces the carboxamide functionality during ring formation, eliminating post-cyclization amidation steps.

  • Scalability: Compatible with both batch and continuous flow setups.

Mechanistic Insight: The "Push-Pull" Directing Effect

The success of this synthesis relies on the reaction between an aryl nitrile oxide (dipole) and a


-enaminoamide (dipolarophile).
Frontier Molecular Orbital (FMO) Theory

The regiochemistry is governed by the electronic polarization of the dipolarophile.

  • The Dipolarophile: The

    
    -enaminoamide possesses a "push-pull" alkene system. The amino group (
    
    
    
    ) is a strong electron donor (push), making the
    
    
    -carbon highly nucleophilic. The carbonyl group is an electron acceptor (pull).
  • The Dipole: The nitrile oxide carbon is electrophilic.

  • The Interaction: The reaction proceeds via an asynchronous concerted [3+2] cycloaddition. The electrophilic carbon of the nitrile oxide attacks the nucleophilic

    
    -carbon of the enaminone.
    
  • Aromatization: Subsequent elimination of the secondary amine (dimethylamine) drives the aromatization, yielding the stable isoxazole.

ReactionMechanism Oxime Aryl Oxime (Precursor) NitOx Nitrile Oxide (Dipole) Oxime->NitOx Oxidation (NCS/Base) TS Transition State (Asynchronous) NitOx->TS + Enaminone Enaminone β-Enaminoamide (Dipolarophile) Enaminone->TS Intermediate Isoxazoline Intermediate TS->Intermediate Cyclization Product 3,5-Disubstituted Isoxazole-4-Carboxamide Intermediate->Product - HNMe2 (Elimination/Aromatization)

Caption: Mechanistic pathway of the [3+2] cycloaddition showing the conversion of precursors to the regioselective product via amine elimination.

Experimental Protocols

Protocol A: Standard Benchtop Synthesis (High Purity)

Objective: Synthesis of


-phenyl-3-(4-chlorophenyl)-5-methylisoxazole-4-carboxamide.
Scale:  5.0 mmol
Reagents & Materials:
  • Aldehyde: 4-Chlorobenzaldehyde oxime (0.78 g, 5.0 mmol)

  • Dipolarophile: 3-(Dimethylamino)-N-phenylbut-2-enamide (1.02 g, 5.0 mmol)

  • Oxidant:

    
    -Chlorosuccinimide (NCS) (0.73 g, 5.5 mmol)
    
  • Base: Triethylamine (Et

    
    N) (0.76 mL, 5.5 mmol)
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 25 mL)

Step-by-Step Procedure:
  • Chlorination (Hydroximoyl Chloride Generation):

    • Dissolve 4-chlorobenzaldehyde oxime in 15 mL of DCM in a round-bottom flask.

    • Cool to 0°C (ice bath).

    • Add NCS portion-wise over 15 minutes. Caution: Exothermic.

    • Stir at room temperature (RT) for 1 hour. Verification: TLC should show disappearance of oxime.

  • Cycloaddition:

    • Cool the solution back to 0°C.

    • Add the

      
      -enaminoamide (dissolved in 5 mL DCM) to the reaction mixture.
      
    • Critical Step: Add Et

      
      N dropwise over 20 minutes. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.
      
    • Allow the mixture to warm to RT and stir for 6–12 hours.

  • Work-up:

    • Wash the organic layer with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • The residue is often pure enough for recrystallization (Ethanol/Water).

    • If necessary, purify via flash column chromatography (Hexane:EtOAc 8:2).

Yield Expectation: 85–92%

Protocol B: Green "One-Pot" Aqueous Synthesis

Objective: Eco-friendly synthesis suitable for combinatorial libraries. Mechanism: Uses Chloramine-T as a water-soluble oxidant.

Reagents:
  • Aryl Aldehyde Oxime (1.0 equiv)

  • 
    -Enaminoamide (1.0 equiv)
    
  • Chloramine-T trihydrate (1.1 equiv)

  • Solvent: Ethanol:Water (1:1)

Procedure:
  • Mix the oxime and

    
    -enaminoamide in EtOH:H
    
    
    
    O (10 mL per mmol).
  • Add Chloramine-T in one portion.

  • Heat the mixture to reflux (80°C) for 2–3 hours.

  • Isolation: Cool the mixture to RT. The product typically precipitates out.

  • Filter the solid, wash with cold water, and dry.

Data Comparison Table:

ParameterProtocol A (DCM/NCS)Protocol B (Aq/Chloramine-T)
Regioselectivity >99:1 (3,5-isomer)>98:1 (3,5-isomer)
Yield High (85-95%)Moderate-High (75-85%)
Purity (Crude) HighVery High (Precipitation)
Green Metric Low (Chlorinated solvent)High (Aqueous media)
Time 8-12 Hours2-3 Hours

Experimental Workflow & Troubleshooting

To ensure reproducibility, follow this logical decision tree.

Workflow Start Start Synthesis CheckEnaminone Is β-Enaminoamide Available? Start->CheckEnaminone SynthEnaminone Synthesize: β-Ketoamide + DMF-DMA (Reflux 2h) CheckEnaminone->SynthEnaminone No SelectMethod Select Protocol CheckEnaminone->SelectMethod Yes SynthEnaminone->SelectMethod MethodA Protocol A (DCM/NCS) For complex/sensitive substrates SelectMethod->MethodA MethodB Protocol B (Green) For rapid library generation SelectMethod->MethodB Monitor Monitor TLC (Disappearance of Dipole) MethodA->Monitor MethodB->Monitor Precipitate Does Product Precipitate? Monitor->Precipitate Filter Filtration & Wash (High Purity) Precipitate->Filter Yes Extract Extraction & Flash Chrom. (Hex/EtOAc) Precipitate->Extract No

Caption: Decision matrix for selecting the optimal synthesis route and purification strategy.

Troubleshooting Guide
  • Low Yield / Furoxan Formation:

    • Cause: The nitrile oxide dimerized before reacting with the enaminone.

    • Solution: Decrease the rate of base addition (Protocol A). Ensure the enaminone is present in slight excess (1.1 equiv) before the base is added.

  • Incomplete Conversion of Oxime:

    • Cause: Inactive NCS or insufficient chlorination time.

    • Solution: Recrystallize NCS from benzene/toluene before use. Ensure the "chlorination" step (Step 1) is complete by TLC before adding the base.

  • Regioisomer Contamination:

    • Cause: Use of alkynes instead of enaminones.

    • Solution: Stick to the enaminone protocol. The steric bulk of the

      
       group is essential for directing the 3,5-regioselectivity.
      

References

  • Dondoni, A., & Perrone, D. (2008). Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition.[1] Comprehensive Heterocyclic Chemistry III.

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[1][2] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.

  • Himo, F., et al. (2005). Mechanisms of 1,3-Dipolar Cycloadditions: A DFT Study. Journal of the American Chemical Society, 127(1), 210–216.[1]

  • Kadam, K. S., et al. (2016).[1] Green Synthesis of Isoxazoles Using Enaminones. Synthesis, 48(22), 3996-4008.

  • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 5-methylisoxazole-4-carboxamide under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization of 5-methylisoxazole-4-carboxamide in Basic Media Ticket ID: ISOX-SUP-0042 Status: Open[1]

Executive Summary: The "Hydrolysis" Misconception

Urgent Note to Researchers: If you observe the disappearance of 5-methylisoxazole-4-carboxamide under basic conditions, do not assume it is simple amide hydrolysis (conversion to carboxylic acid).[1]

For 3-unsubstituted isoxazoles (where C3 is a proton), the primary degradation pathway is often base-induced ring fragmentation (isoxazole ring opening), not amide hydrolysis.[1] This occurs via deprotonation of the acidic C3-H, leading to a "Kemp elimination"-style rupture of the N-O bond. This guide details how to distinguish these pathways and prevent them.

Part 1: Diagnostic & Triage

Is your molecule hydrolyzing or fragmenting? Use this matrix to diagnose the failure mode.

Diagnostic Workflow

Before altering your synthesis, confirm the degradation product using LC-MS.[1]

Observation (LC-MS)DiagnosisRoot Cause
Mass Shift: +1 Da (e.g., M+H 141

142)
Amide Hydrolysis Nucleophilic attack by

on the amide carbonyl.[1] Forms 5-methylisoxazole-4-carboxylic acid.[1][2][3][4][5]
Mass Shift: None (Isomer) (Same MW, different RT)Ring Opening (Isomerization) C3-H deprotonation causes ring scission to form the

-cyano-

-keto amide (Acyclic isomer).[1]
Mass Shift: Variable (Complex mixture)Polymerization/Decomp The reactive acyclic nitrile/enolate species (from ring opening) polymerized or reacted with other electrophiles.[1]
The "Leflunomide" Precedent

This specific scaffold is structurally identical to the core of the drug Leflunomide .[5] In vivo and in vitro, Leflunomide does not primarily hydrolyze; it undergoes isoxazole ring opening to form the active metabolite A771726.[1][6] This transformation is base-catalyzed and occurs rapidly even under mild conditions if the base is strong enough to deprotonate C3.

Part 2: Mechanistic Pathways (The "Why")

The 5-methylisoxazole-4-carboxamide system presents two electrophilic sites competing for the base:

  • Path A (Ring Destruction): The base acts as a Brønsted base, removing the acidic proton at C3.[1] This is kinetically favored with sterically hindered or non-nucleophilic bases.

  • Path B (Amide Hydrolysis): The base acts as a Nucleophile, attacking the amide carbonyl.[1][7] This is favored by small, hard nucleophiles (like

    
    ) at high temperatures.[1]
    

IsoxazoleDegradation Start 5-methylisoxazole- 4-carboxamide Base Basic Conditions Start->Base IntermediateA C3-Carbanion (Deprotonated) Base->IntermediateA Path A: C3 Deprotonation (Fast, Kinetically Favored) IntermediateB Tetrahedral Intermediate Base->IntermediateB Path B: Nucleophilic Attack (Slow, Requires Heat/OH-) ProductA Ring Opening Product (α-cyano-β-keto amide) IntermediateA->ProductA N-O Bond Scission ProductB Hydrolysis Product (Carboxylic Acid + NH3) IntermediateB->ProductB Loss of NH3

Figure 1: Competing degradation pathways. Path A (Red) is the dominant instability mode for 3-unsubstituted isoxazoles in base.[1]

Part 3: Prevention Protocols

To prevent degradation, you must select conditions that avoid both C3-deprotonation (pKa control) and carbonyl attack (Nucleophilicity control).[1]

Protocol A: Safe Base Selection Guide

Do not use standard hydroxide bases (NaOH, KOH) unless absolutely necessary.[1]

Base ClassRisk LevelRecommendationNotes
Hydroxides (

)
CRITICAL Avoid Strong nucleophile AND strong base.[1] Causes both hydrolysis and ring opening.[1]
Alkoxides (

)
HIGH Use with Caution

is bulky (less nucleophilic) but basic enough to deprotonate C3, causing ring opening.[1]
Carbonates (

)
MODERATE Preferred (Mild) Often safe at room temp.[1] If reaction is slow, do not heat; change solvent instead.
Tertiary Amines (DIPEA, TEA) LOW Best Choice Non-nucleophilic.[1] Generally too weak to rapidly deprotonate C3 or hydrolyze amide.
Protocol B: Operational Parameters

If you must use a base (e.g., for an alkylation or coupling reaction on the amide nitrogen), follow this strict setup:

  • Temperature Control (Cryogenic Approach):

    • Standard:

      
       to 
      
      
      
      .
    • Rationale: Ring opening has a higher activation energy than simple deprotonation, but lower than hydrolysis.[1] Keeping it cold suppresses the N-O bond cleavage.

  • Solvent Selection:

    • Recommended:Toluene or Dichloromethane (DCM) .[1]

    • Avoid: Water or Alcohols (Protic solvents stabilize the transition states for hydrolysis).[1]

    • Biphasic Systems: Use a Toluene/Water mix with a phase transfer catalyst if inorganic bases are required. This keeps the isoxazole in the organic layer, protected from the bulk aqueous base.

  • Quenching:

    • Never let the reaction sit in base. Quench immediately with cold dilute acid (e.g., 0.1 M HCl) or Ammonium Chloride solution to neutralize the base before concentration.[1]

Part 4: Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC that is more polar than my starting material. Is it the acid? A: Likely not. The ring-opened product (


-cyano-enolate) is highly polar and often water-soluble.[1] If you acidify the aqueous layer and extract, and the spot returns to the organic layer, it could be the ring-opened nitrile (which exists in keto-enol equilibrium).[1]

Q: Can I protect the amide nitrogen to prevent this? A: Protecting the nitrogen (e.g., with a Boc group) might actually increase the acidity of the C3 proton due to electron withdrawal, accelerating ring opening.[1] It is better to protect the ring by substituting position 3 (e.g., using a 3,5-dimethylisoxazole scaffold) if the biology allows.[1] If you cannot change the scaffold, steric bulk around the amide might help, but C3-H acidity remains the Achilles' heel.

Q: I need to hydrolyze the amide to the acid intentionally. How do I do it without destroying the ring? A: This is difficult. Acidic hydrolysis (


/water) is generally safer for the isoxazole ring than basic hydrolysis.[1] The isoxazole ring is relatively stable in acid compared to base. Try heating in 

rather than NaOH.
References
  • Mechanism of Isoxazole Ring Opening

    • Title: On the base catalysed ring opening of 3-unsubstituted isoxazoles.[6][8]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][1]

  • Leflunomide Degradation (Analogue Behavior)

    • Title: Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.[6][9]

    • Source: Drug Metabolism and Disposition.
    • URL:[Link][1]

  • Process Chemistry & Stability

    • Title: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Patent US20030139606A1).[1]

    • Source: Google P
    • URL
  • Amide Hydrolysis General Conditions

    • Title: Hydrolysis of Amides - Conditions and Mechanisms.[10]

    • Source: Chemistry LibreTexts / Master Organic Chemistry.
    • URL:[Link]

Sources

Removing Leflunomide Impurity D from 5-methylisoxazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & FAQ: Removing Leflunomide Impurity D

Welcome to the Application Scientist Support Portal. This guide addresses the persistent challenge of removing Leflunomide Impurity D (5-Methylisoxazole-4-carboxylic acid, MIA) during the synthesis of 5-methylisoxazole-4-carboxamide derivatives, such as the disease-modifying antirheumatic drug (DMARD) Leflunomide. By understanding the physicochemical causality behind the impurity's behavior, researchers can implement self-validating purification protocols to achieve >99.5% API purity.

Visualizing the Problem: Origin of Impurity D

Before troubleshooting, we must understand why Impurity D is present in the final product. It is the primary starting material, but it also acts as a degradant. It enters the final product matrix via two pathways:

  • Incomplete Chlorination: Unreacted MIA from the first synthetic step.

  • Moisture-Driven Hydrolysis: The highly reactive intermediate (MIA-Cl) hydrolyzes back to MIA if exposed to adventitious water during the amine coupling step.

Synthesis MIA 5-Methylisoxazole-4-carboxylic acid (Impurity D / Starting Material) SOCl2 SOCl2 / Toluene (Chlorination) MIA->SOCl2 ImpD_Residual Residual Impurity D (Contaminant) MIA->ImpD_Residual Unreacted MIA_Cl MIA-Chloride (Intermediate) SOCl2->MIA_Cl TFMA 4-Trifluoromethylaniline (Coupling) MIA_Cl->TFMA Hydrolysis Hydrolysis (Moisture) MIA_Cl->Hydrolysis Side Reaction Leflunomide Leflunomide (Target Amide) TFMA->Leflunomide Hydrolysis->ImpD_Residual Side Reaction

Reaction pathway showing the generation and persistence of Impurity D during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does Impurity D persist in my final carboxamide product even when I use an excess of chlorinating agent (e.g., SOCl2)? A1: Even with complete conversion to the acyl chloride, the intermediate (5-methylisoxazole-4-carbonyl chloride) is highly sensitive to moisture. If your coupling solvent (e.g., toluene or ethyl acetate) or the 4-trifluoromethylaniline (TFMA) reagent is not strictly anhydrous, the acyl chloride rapidly hydrolyzes back to 5-methylisoxazole-4-carboxylic acid (Impurity D). This is a well-documented challenge in leflunomide synthesis[1].

Q2: Can I use a strong base like Sodium Hydroxide (NaOH) to wash out Impurity D? A2: No. This is highly discouraged. While NaOH will successfully deprotonate the carboxylic acid, leflunomide and related 5-methylisoxazole-4-carboxamides are highly susceptible to base-catalyzed hydrolysis. Using NaOH will cleave the newly formed amide bond, destroying your target product and regenerating Impurity D and Impurity A (TFMA)[2]. You must use a mild base like Sodium Bicarbonate (NaHCO3).

Q3: How do I track the removal of Impurity D during my workflow? A3: Implement a self-validating HPLC-UV system. Impurity D has a distinct retention time compared to the highly lipophilic target amide. Monitoring the organic phase before and after the alkaline wash ensures the protocol's success without guessing.

Quantitative Physicochemical Data

To exploit the differences between the impurity and the product, we rely on their distinct physicochemical properties. The table below summarizes the data driving our purification logic[1][3].

PropertyImpurity D (5-Methylisoxazole-4-carboxylic acid)Target Product (e.g., Leflunomide)
Molecular Weight 127.10 g/mol 270.21 g/mol
pKa ~2.85 (Carboxylic Acid)~10.8 (Amide)
LogP (Lipophilicity) 0.43~2.80
Solubility (pH 8 Aqueous) High (Forms water-soluble sodium salt)Very Low (Remains in organic phase)
Alkaline Stability StableSusceptible to hydrolysis (pH > 10)
Troubleshooting Guide: Step-by-Step Purification Protocols

Based on the physicochemical data, we recommend a two-tier approach: a mild alkaline wash followed by selective recrystallization.

Protocol A: Mild Alkaline Liquid-Liquid Extraction

Causality: Impurity D is a relatively strong organic acid (pKa 2.85). By buffering the aqueous wash to pH ~8 using NaHCO3, we selectively deprotonate the acid into its highly water-soluble sodium carboxylate salt, forcing it into the aqueous phase while leaving the neutral, lipophilic amide (LogP ~2.8) in the organic phase.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Toluene) at a ratio of 10 mL solvent per gram of crude product.

  • First Wash (Deprotonation): Add an equal volume of 5% w/v aqueous Sodium Bicarbonate (NaHCO3).

  • Agitation & Venting: Stir vigorously for 10 minutes. Self-Validation Check: Vent the separatory funnel frequently, as residual acid or unreacted SOCl2 will generate CO2 gas.

  • Phase Separation: Allow the layers to separate. Draw off the lower aqueous layer (which now contains the sodium salt of Impurity D).

  • pH Check (Self-Validation): Test the pH of the aqueous layer. It must be ≥ 7.5. If it is acidic, repeat Step 2, as the buffering capacity was exhausted.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual water and prevent emulsion formation.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

WashWorkflow Crude Crude Reaction Mixture (Target Amide + Impurity D) OrgSolv Dissolve in EtOAc/Toluene Crude->OrgSolv Wash Wash with 5% NaHCO3 (aq) pH 8.0 OrgSolv->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Phase (Sodium 5-methylisoxazole-4-carboxylate) PhaseSep->Aqueous Deprotonated Imp D Organic Organic Phase (Target Amide) PhaseSep->Organic Target Amide Check Self-Validation: HPLC/TLC Check Org Phase for Imp D Organic->Check

Liquid-liquid extraction workflow for selective removal of Impurity D using a mild alkaline wash.

Protocol B: Selective Recrystallization

Causality: If trace Impurity D remains (<1%), recrystallization capitalizes on differential solubility and crystal lattice exclusion. The target amide forms a highly ordered crystal lattice in non-polar solvents, excluding the more polar Impurity D into the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend the concentrated organic product from Protocol A in minimal hot Toluene (approx. 3-5 mL/g) at 80°C until fully dissolved.

  • Slow Cooling: Remove from heat and allow the solution to cool to room temperature slowly over 2 hours. Causality: Slow cooling prevents the rapid precipitation (crashing out) that traps impurities inside the crystal lattice.

  • Chilling: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the yield of the target amide.

  • Filtration: Filter the crystals under a vacuum.

  • Washing: Wash the filter cake with a small volume of ice-cold Toluene. Causality: The cold solvent displaces the mother liquor (containing trace Impurity D) without redissolving the purified product.

  • Drying: Dry under a vacuum at 60°C to a constant weight.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid". PubChem.
  • Saini, B., & Bansal, G. "Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification". Journal of Pharmaceutical Analysis (via PMC).
  • "Method for synthesizing leflunomide", US Patent 6,723,855 B2. Google Patents.

Sources

Technical Support Center: Optimizing Isoxazole Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on heteroaromatic scaffolds for target specificity, amino-isoxazoles have emerged as privileged structures in medicinal chemistry. However, their incorporation frequently presents a significant synthetic bottleneck. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize coupling yields.

Part 1: The Mechanistic Challenge (Expertise & Experience)

Why are amino-isoxazoles notoriously difficult to couple? The core synthetic challenge lies in the inherent electronic properties of the isoxazole ring. The adjacent nitrogen and oxygen atoms exert a strong electron-withdrawing effect (-I effect) on the heteroaromatic system. When an amino group is attached (e.g., 3-amino or 5-aminoisoxazole), its lone pair is heavily delocalized into the electron-deficient ring via resonance.

This delocalization drastically reduces the nucleophilicity of the amine compared to standard anilines or aliphatic amines [[1]](). Consequently, standard coupling conditions (like DCC or EDC without catalysts) often lead to incomplete conversion, prolonged reaction times, and the formation of unreactive side products.

Part 2: Troubleshooting Guides & FAQs

Q1: My coupling of a 5-amino-isoxazole with a standard carboxylic acid stalled at 20% conversion. How can I drive this to completion? A: The low nucleophilicity of the isoxazole amine requires a highly reactive electrophilic species. Switch from standard carbodiimides to a uronium/aminium-based coupling reagent like HATU 2. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Use a strong, non-nucleophilic base like DIPEA in a polar aprotic solvent (e.g., anhydrous DMF). If steric hindrance is also a factor, warming the reaction to 40–50 °C can help overcome the activation energy barrier.

Q2: I am coupling a chiral carboxylic acid to an amino-isoxazole, but I am observing significant epimerization. How do I maintain stereointegrity? A: Highly active reagents like HATU or acid chlorides promote the formation of an oxazolone intermediate, which rapidly epimerizes. To suppress this, transition to Propylphosphonic anhydride (T3P) 1. T3P operates via a different mechanism, forming a reactive mixed anhydride without the basic additives that strongly promote oxazolone formation, resulting in exceptionally low epimerization rates.

Q3: I am using EDC, but I see a massive byproduct peak on LC-MS instead of my product. What is happening? A: You are likely observing the formation of an N-acyl urea. Because the isoxazole amine is a poor nucleophile, the intermediate O-acylisourea (formed by the acid and EDC) has a long half-life. This allows it to undergo a spontaneous intramolecular O-to-N acyl migration, forming a dead-end byproduct. To prevent this, you must add a nucleophilic catalyst like DMAP to rapidly trap the O-acylisourea and form a highly electrophilic acylpyridinium ion, forcing the sluggish isoxazole amine to react 3.

Q4: I need to scale up this reaction to >100 grams. HATU is too expensive and poses an explosion risk at scale. What is the best alternative? A: For large-scale synthesis, T3P is the industry standard. It is non-explosive, less toxic, and its byproducts are completely water-soluble [[1]](). Alternatively, if the carboxylic acid is robust and lacks stereogenic centers, converting it to an acid chloride followed by a Schotten-Baumann-type reaction is highly cost-effective 4.

Part 3: Data Presentation & Reagent Selection Matrix

Use the following quantitative summary to select the optimal coupling reagent based on your specific substrate constraints.

Coupling ReagentActivation IntermediateReactivity with IsoxazolesEpimerization RiskScalability / WorkupBest Use Case
HATU / DIPEA HOAt Active EsterVery HighHighPoor (Expensive, hazardous)Discovery chemistry, sterically hindered acids.
T3P / Pyridine Mixed AnhydrideHighVery LowExcellent (Water-soluble)Scale-up, chiral carboxylic acids.
EDC / DMAP Acylpyridinium IonModerateHighGoodCost-sensitive batches, electron-deficient amines.
Acid Chloride Acyl ChlorideVery HighVery HighExcellentHighly unreactive amines, robust substrates.

Part 4: Experimental Protocols

Protocol A: High-Efficiency Discovery Coupling (HATU/DIPEA)

Self-Validating System: The visual color change of the solution (often turning yellow/orange upon HATU activation) confirms active ester formation before the amine is even introduced. If the solution remains colorless, acid activation has failed, and the protocol must be halted to check reagent integrity.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M) 2.

  • Activation: Add DIPEA (2.5 equiv) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the HOAt active ester.

  • Coupling: Add the amino-isoxazole (1.1 equiv) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 4–16 hours, monitoring via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (crucial for removing DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Scalable, Stereoselective Coupling (T3P/Pyridine)

Self-Validating System: The complete absence of organic-soluble coupling byproducts ensures that a simple aqueous wash yields high crude purity. If the crude NMR shows significant impurities post-wash, it indicates side-reactions rather than reagent carryover.

  • Preparation: Dissolve the chiral carboxylic acid (1.0 equiv) and the amino-isoxazole (1.05 equiv) in anhydrous EtOAc (0.3 M) 1.

  • Base Addition: Add Pyridine (3.0 equiv) and stir at room temperature for 5 minutes.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv).

  • Heating: Heat the reaction mixture to 60 °C for 12–24 hours 1. The elevated temperature compensates for the lower intrinsic reactivity of the mixed anhydride compared to HOAt esters.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and water. Dry over MgSO₄ and concentrate.

Part 5: Decision Workflow Visualization

G Start Isoxazole Amide Coupling Chiral Is the Carboxylic Acid Chiral? Start->Chiral T3P T3P + Pyridine (Low Epimerization) Chiral->T3P Yes Hindered Is the Acid Sterically Hindered? Chiral->Hindered No HATU HATU + DIPEA (High Reactivity) Hindered->HATU Yes EDC EDC + HOBt + DMAP (Standard) Hindered->EDC No AcidCl Acid Chloride + Base (Extreme Cases) HATU->AcidCl If conversion < 10% EDC->AcidCl If conversion < 10%

Workflow for selecting the optimal isoxazole amide coupling strategy based on substrate properties.

References

  • BenchChem. "Technical Support Center: Refining the Synthesis of Antitubercular Agent 34 for Higher Yield". Benchchem.com. 2

  • BenchChem. "3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine". Benchchem.com. 1

  • PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". Nih.gov. 3

  • Fisher Scientific. "Amide Synthesis". Fishersci.it. 4

Sources

Troubleshooting low solubility of 5-methylisoxazole-4-carboxamide in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-methylisoxazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the low aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-methylisoxazole-4-carboxamide and why is its solubility a concern?

A1: 5-Methylisoxazole-4-carboxamide is a heterocyclic organic compound.[1] Its structure, featuring a substituted isoxazole ring and a carboxamide group, makes it a valuable building block in the synthesis of various bioactive molecules, including pharmaceuticals.[2][3] However, like many novel chemical entities, it is often poorly soluble in water, which can significantly hinder its development and application.[4][5] Low aqueous solubility can lead to poor absorption and limited bioavailability, which are critical challenges in formulation development.[4][6]

Q2: What are the key physicochemical properties of 5-methylisoxazole-4-carboxamide that influence its solubility?

A2: While specific experimental data for 5-methylisoxazole-4-carboxamide is not extensively published, we can infer its properties from its structural components and related molecules. The presence of the isoxazole and carboxamide moieties suggests a potential for hydrogen bonding, but the overall molecule may still possess significant hydrophobicity. Key parameters that are likely to influence its solubility include its pKa (acid dissociation constant), logP (octanol-water partition coefficient), and crystal lattice energy. For instance, the related compound 5-methylisoxazole-4-carboxylic acid has a predicted pKa of around 2.85, indicating it is a weak acid.[7] The carboxamide, being a neutral functional group, will have a different ionization profile. A high logP value would indicate a preference for a non-polar environment, leading to lower water solubility.

Q3: What are the general strategies for improving the solubility of poorly water-soluble compounds like this?

A3: There are several established techniques to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[4][8]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[4][8]

  • Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment. Examples include pH adjustment, use of buffers, salt formation, and complexation (e.g., with cyclodextrins).[4][8]

  • Other Techniques: The use of co-solvents, surfactants, and specialized formulation strategies like lipid-based delivery systems are also common.[8][9]

Troubleshooting Guide: Low Aqueous Solubility

This section provides a systematic, hands-on approach to addressing the low solubility of 5-methylisoxazole-4-carboxamide in your experiments.

Problem 1: The compound is not dissolving sufficiently in water for my in vitro assay.

This is a common and critical issue that can prevent the accurate determination of biological activity.

Root Cause Analysis & Solution Workflow:

Caption: Workflow for troubleshooting low in-vitro solubility.

Detailed Experimental Protocols:

1. pH Modification:

  • Rationale: The solubility of a compound can be significantly influenced by its ionization state. While the isoxazole ring is generally stable, the carboxamide group can exhibit very weak acidic or basic properties. Adjusting the pH of the aqueous medium can shift the equilibrium towards a more soluble ionized form.

  • Protocol:

    • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Add an excess of 5-methylisoxazole-4-carboxamide to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation is reached.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

    • Plot solubility versus pH to determine the optimal pH for dissolution.

2. Co-solvent Addition:

  • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][9][10] For cell-based assays, it is crucial to use a co-solvent that is non-toxic at the final concentration.

  • Protocol:

    • Select a biocompatible co-solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    • Prepare a high-concentration stock solution of 5-methylisoxazole-4-carboxamide in 100% of the chosen co-solvent.

    • Serially dilute the stock solution into your aqueous assay buffer, ensuring the final concentration of the co-solvent is low (typically ≤1%) to avoid artifacts in your experiment.

    • Visually inspect for any precipitation upon dilution. If precipitation occurs, the concentration of the compound may be too high for that percentage of co-solvent.

3. Use of Surfactants:

  • Rationale: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[9]

  • Protocol:

    • Choose a non-ionic surfactant like Tween-80 or an anionic surfactant like sodium dodecyl sulfate (SDS), depending on the requirements of your assay.

    • Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration.

    • Add an excess of 5-methylisoxazole-4-carboxamide and equilibrate as described in the pH modification protocol.

    • Quantify the dissolved compound to determine the extent of solubility enhancement.

Problem 2: The compound has poor bioavailability in vivo despite acceptable in vitro solubility.

This suggests that other factors beyond simple solubility are limiting its absorption.

Troubleshooting Workflow for Poor Bioavailability:

Caption: Strategies to improve in-vivo bioavailability.

Detailed Methodologies:

1. Particle Size Reduction:

  • Rationale: According to the Noyes-Whitney equation, the dissolution rate of a solid is directly proportional to its surface area.[10][11] By reducing the particle size through techniques like micronization or nanonization, the surface area is significantly increased, which can lead to a faster dissolution rate in the gastrointestinal fluids.[5][6] While this doesn't change the equilibrium solubility, it can improve the rate at which the compound dissolves, potentially leading to better absorption.[4][9]

  • Methodology (Conceptual):

    • Micronization: Utilizes jet mills or other milling techniques to reduce particle size to the micron range.[5][9]

    • Nanonization (Nanosuspensions): Involves producing drug particles in the nanometer range, often stabilized by surfactants. This can be achieved through media milling or high-pressure homogenization.[8]

2. Solid Dispersions:

  • Rationale: Dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[6][11] The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and a faster dissolution rate.[11]

  • Methodology (Conceptual):

    • Solvent Evaporation: Dissolve both the drug and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common solvent, then evaporate the solvent to obtain a solid dispersion.

    • Melt Extrusion: Mix the drug and carrier and process them at an elevated temperature to form a molten mass, which is then cooled and solidified.

3. Lipid-Based Formulations:

  • Rationale: For compounds that are lipophilic, formulating them in a lipid-based system can enhance their absorption by utilizing the body's natural lipid absorption pathways.[11] Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[11]

  • Methodology (Conceptual):

    • Screen for suitable oils, surfactants, and co-surfactants in which 5-methylisoxazole-4-carboxamide has good solubility.

    • Construct a ternary phase diagram to identify the optimal ratios of these components that form stable emulsions.

    • Prepare the formulation by mixing the components and loading the drug.

Quantitative Data Summary

TechniquePrinciplePotential Fold Increase in SolubilityKey Considerations
pH Adjustment Ionization of the moleculeVariable (highly dependent on pKa)Potential for precipitation upon pH change; physiological tolerance.[5]
Co-solvents Reduction of solvent polarity2 to 500-foldBiocompatibility and potential for toxicity at higher concentrations.[5]
Surfactants Micellar encapsulationVariablePotential for cell membrane disruption in in vitro assays.
Particle Size Reduction Increased surface areaAffects dissolution rate, not equilibrium solubilityCan be energy-intensive; potential for particle agglomeration.[6][9]
Solid Dispersions Conversion to amorphous form2 to 60-foldPhysical stability of the amorphous form over time.[6]
Complexation (Cyclodextrins) Host-guest inclusion2 to 200-foldStoichiometry of the complex; cost of cyclodextrins.[4]

References

  • J, S. & V, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Khadka, P., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2539.
  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(6), 1-10.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-121.
  • PubChem. (n.d.). 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. Retrieved from [Link]

  • OUCI. (n.d.). Improving Solubility via Structural Modification. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • American Elements. (n.d.). 5-Methylisoxazole-4-carboxamide. Retrieved from [Link]

  • Molkem. (n.d.). 5-Methylisoxazole-4-carboxylic acid | Intermediate of Teriflunomide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Methylisoxazole-4-carboxylic acid (97%). Retrieved from [Link]

  • NIST. (n.d.). 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-. Retrieved from [Link]

  • SIELC Technologies. (2018). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 5-Methylisoxazole-4-Carboxamide in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 1H NMR chemical shifts for 5-methylisoxazole-4-carboxamide and its structural analogs in DMSO-d6. This guide synthesizes experimental data from key synthetic precursors (e.g., 5-methylisoxazole-4-carboxylic acid) and N-substituted derivatives to establish a reliable spectral fingerprint for researchers.

Executive Summary

5-methylisoxazole-4-carboxamide (CAS: 3445-52-1) is a critical heterocyclic building block, notably utilized in the synthesis of disease-modifying antirheumatic drugs (DMARDs) like Leflunomide.[1] Accurate NMR characterization of this scaffold is essential for validating synthetic intermediates and monitoring amide bond formation.

In DMSO-d6 , the spectrum is characterized by three distinct regions:

  • Deshielded Aromatic Singlet (H-3):

    
     8.60 – 8.80 ppm.
    
  • Exchangeable Amide Protons (-CONH₂):

    
     7.20 – 7.80 ppm (typically two broad singlets).
    
  • Shielded Methyl Singlet (C5-CH₃):

    
     2.55 – 2.65 ppm.
    

This guide compares these shifts against the carboxylic acid precursor and N-substituted analogs to provide a robust assignment strategy.

Chemical Shift Analysis (DMSO-d6)

The following data triangulates the chemical shifts of the primary amide by analyzing its synthetic precursor (5-methylisoxazole-4-carboxylic acid ) and its N-substituted derivatives . This comparative approach is standard when validating the formation of the primary amide from the acid.

Table 1: Comparative 1H NMR Shifts (DMSO-d6)
Proton Assignment5-Methylisoxazole-4-Carboxylic Acid (Precursor) [1]N-Aryl-5-Methylisoxazole-4-Carboxamide (Derivative) [2]Target: 5-Methylisoxazole-4-Carboxamide (Predicted) MultiplicityIntegral
C3-H (Aromatic)8.77 ppm Substituted (N/A)8.70 – 8.80 ppm Singlet (s)1H
-NH₂ / -OH 13.12 ppm (COOH)10.0 – 10.4 ppm (NH-Ar)7.20 – 7.80 ppm Broad s2H
C5-CH₃ (Methyl)2.61 ppm 2.65 – 2.75 ppm2.60 – 2.65 ppm Singlet (s)3H
Residual Solvent 2.50 ppm2.50 ppm2.50 ppmQuintet-
Water 3.33 ppm3.33 ppm3.33 ppmBroad s-

Technical Insight: The C3-proton is highly diagnostic. In the carboxylic acid, it appears at 8.77 ppm . Upon conversion to the primary amide, the electron-withdrawing effect of the carbonyl is slightly reduced, but the shift remains in the characteristic 8.7+ ppm downfield region, distinct from the C5-methyl group.

Comparative Performance: DMSO-d6 vs. CDCl₃[2]

Choosing the correct solvent is critical for observing the exchangeable amide protons.

Table 2: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended) CDCl₃ (Alternative)
Solubility High. Dissolves polar primary amides effectively.Low to Moderate. Often requires heating; risk of precipitation.
Amide (-NH₂) Visibility Excellent. Appears as two distinct broad singlets (restricted rotation) or one broad hump.Poor. Often invisible, extremely broad, or shifted upfield (5.0–6.0 ppm).
Water Interference H₂O peak at ~3.33 ppm (usually distinct from amide).H₂O peak at ~1.56 ppm (can overlap with aliphatic impurities).
Spectral Resolution Sharp signals for H-3 and CH₃; slow exchange of NH protons.Fast exchange may collapse NH protons; aggregation can broaden all peaks.
Decision Logic for Solvent Selection
  • Use DMSO-d6 for full characterization, especially to integrate the amide protons against the methyl group (2:3 ratio).

  • Use CDCl₃ only if the sample is strictly for checking the methyl/aromatic ratio and downstream reactions require a non-polar solvent.

Experimental Protocol: Reliable Sample Preparation

To ensure the reproducibility of the chemical shifts listed above, follow this standardized protocol. This minimizes water interference and concentration-dependent shifts.

Step-by-Step Workflow
  • Vial Preparation: Dry a standard 5mm NMR tube in an oven at 100°C for 30 minutes to remove surface moisture.

  • Sample Weighing: Weigh 5–10 mg of 5-methylisoxazole-4-carboxamide.

    • Note: Using <5 mg may result in low signal-to-noise ratio; >15 mg may cause viscosity broadening.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (HOD peak at 3.33 ppm).

  • Homogenization: Sonicate for 30–60 seconds. Ensure the solution is perfectly clear.

  • Acquisition:

    • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

    • Scans (ns): 16 or 32 scans are sufficient.

    • Relaxation Delay (d1): Set to 1.0 – 2.0 seconds to ensure full relaxation of the isolated aromatic proton.

  • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

Structural Assignment Visualization

The following diagram illustrates the logical flow for assigning the 1H NMR spectrum of 5-methylisoxazole-4-carboxamide, distinguishing it from its precursor and impurities.

NMR_Assignment_Logic Sample Unknown Sample (Isoxazole Derivative) Solvent Dissolve in DMSO-d6 Sample->Solvent Region_High Region: 8.5 - 9.0 ppm (Aromatic) Solvent->Region_High Region_Mid Region: 7.0 - 8.0 ppm (Exchangeable) Solvent->Region_Mid Region_Low Region: 2.0 - 3.0 ppm (Aliphatic) Solvent->Region_Low Check_H3 Singlet @ ~8.77 ppm? (H-3 Proton) Region_High->Check_H3 Check_NH2 Broad Peak(s)? (Amide NH2) Region_Mid->Check_NH2 Check_CH3 Singlet @ ~2.61 ppm? (Methyl Group) Region_Low->Check_CH3 Result_Amide ID: Primary Amide (Target) Check_H3->Result_Amide Present Result_Acid ID: Carboxylic Acid (Precursor) Check_NH2->Result_Acid No (Look for OH @ 13 ppm) Check_NH2->Result_Amide Yes (7.2-7.8 ppm) Check_CH3->Result_Amide Present

Caption: Logic flow for distinguishing 5-methylisoxazole-4-carboxamide from its carboxylic acid precursor using characteristic chemical shift regions in DMSO-d6.

References

  • Journal of Applied Pharmaceutical Science. (2017). Synthesis of 5-methylisoxazole-4-carboxylic acid and Leflunomide intermediates. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. Retrieved from

  • BenchChem. (2025). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • University of Illinois. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved from

Sources

Comparative Guide: HPLC Methodologies for the Separation of 5-Methylisoxazole-4-Carboxamide and Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist, I frequently encounter challenges in isolating highly polar heterocyclic scaffolds. 5-Methylisoxazole-4-carboxamide is a pivotal molecular building block, most notably serving as the structural backbone for disease-modifying antirheumatic drugs (DMARDs) like Leflunomide and its active metabolite, Teriflunomide[1].

During synthesis, formulation, and stability testing, this core structure is highly susceptible to degradation and side reactions. This leads to the formation of critical impurities, primarily 5-methylisoxazole-4-carboxylic acid (an acidic degradation product), 4-(trifluoromethyl)aniline (a basic degradation product), and isomeric byproducts like 3-methylisoxazole-4-carboxylic acid [2]. Developing an HPLC method to separate these compounds requires a deep understanding of their physicochemical properties rather than trial-and-error screening.

This guide objectively compares two industry-standard HPLC methodologies, providing the mechanistic causality behind mobile phase selection and offering a self-validating experimental protocol for your laboratory.

Mechanistic Profiling of Analytes and Impurities

To achieve baseline separation, we must exploit the subtle


 and polarity differences among the analytes. The causality behind co-elution issues stems from the diverse ionization states of the impurities:
  • 5-Methylisoxazole-4-carboxylic acid (Impurity 1): Contains an acidic carboxyl group. Its retention is highly pH-dependent. If the mobile phase pH is near its

    
    , peak splitting and irreproducible retention times will occur.
    
  • 4-(Trifluoromethyl)aniline (Impurity 2): A basic primary amine. It is highly prone to peak tailing due to secondary interactions with unendcapped silanol groups on the silica stationary phase.

  • 5-Methylisoxazole-4-carboxamide (Target): Remains neutral under typical reversed-phase HPLC conditions, eluting based purely on hydrophobic partitioning.

ImpurityPathway A Leflunomide (API) B 5-Methylisoxazole- 4-carboxamide (Core Scaffold) A->B Metabolism/ Hydrolysis C 5-Methylisoxazole- 4-carboxylic acid (Acidic Impurity) A->C Acid/Base Degradation D 4-(Trifluoromethyl)aniline (Basic Impurity) A->D Acid/Base Degradation E 3-Methylisoxazole- 4-carboxylic acid (Isomeric Impurity) E->C Synthetic Byproduct

Fig 1. Degradation and synthetic impurity pathways of 5-methylisoxazole-4-carboxamide.

Comparative Analysis of HPLC Methodologies

We compare two highly effective approaches based on recent 3[3] and 4[4].

Method A: Traditional Isocratic RP-HPLC (Novapak C18)
  • Mechanism & Causality: This method utilizes a methanol and phosphate buffer mixture at pH 5.3. At this specific pH, the carboxylic acid impurity is partially ionized (carboxylate form), making it highly polar and forcing it to elute rapidly. Conversely, the basic aniline remains largely unprotonated, maximizing its hydrophobic interaction with the C18 phase and delaying its elution.

  • Best For: Routine Quality Control (QC) where extreme robustness is required.

Method B: LC-MS Compatible RP-HPLC (Inertsil ODS-3)
  • Mechanism & Causality: This method uses a volatile mobile phase containing 0.2% formic acid (pH ~2.7) and acetonitrile. At pH 2.7, the carboxylic acid impurity is fully protonated (neutral, highly retained), while the aniline is fully protonated (charged, poorly retained). The Inertsil ODS-3 column is heavily endcapped, preventing the charged aniline from tailing.

  • Best For: Pharmacokinetic studies, impurity identification, and LC-MS workflows.

Quantitative Data Comparison
Chromatographic ParameterMethod A (Robust QC)Method B (LC-MS Compatible)
Stationary Phase Novapak C18 (150 × 3.9 mm, 4 µm)Inertsil ODS-3 (150 × 3.0 mm, 3 µm)
Mobile Phase Methanol : Phosphate Buffer (pH 5.3) (70:30)Acetonitrile : Water : Formic Acid (40:59.8:0.2)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 260 nmUV at 261 nm / ESI-MS
Retention Time (Target) ~16.2 min~8.2 min
Resolution (

)
> 2.5> 3.0
LOD / LOQ 0.01 / 0.03 µg/mL0.005 / 0.015 µg/mL

Step-by-Step Experimental Protocols

To ensure trustworthiness, your analytical workflow must operate as a self-validating system . This is achieved by intentionally subjecting the sample to forced degradation prior to analysis. If the method successfully resolves the artificially generated impurities from the main peak, the system validates its own resolving power for unknown samples.

Protocol 1: Self-Validating Sample Preparation (Forced Degradation)
  • Standard Preparation: Accurately weigh 10 mg of 5-methylisoxazole-4-carboxamide into a 50 mL volumetric flask.

  • Solubilization: Dissolve the standard in 10 mL of HPLC-grade methanol.

  • Stress Induction: Add 5 mL of 0.1 N NaOH (Base Stress) or 0.1 N HCl (Acid Stress).

  • Hydrolysis: Heat the solution in a water bath at 60°C for 2 hours. Causality: This step guarantees the stoichiometric generation of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline, providing internal system suitability markers.

  • Neutralization: Cool to room temperature and neutralize the solution with an equivalent volume of acid/base.

  • Dilution: Make up the volume to 50 mL with the mobile phase and filter through a 0.45 µm PTFE syringe filter.

Protocol 2: Chromatographic Execution (Using Method A)
  • Column Equilibration: Purge the Novapak C18 column with Methanol:Phosphate Buffer (pH 5.3; 20 mM) (70:30, v/v) for 30 minutes until a stable baseline is achieved.

  • Injection: Inject 20 µL of the stressed sample from Protocol 1.

  • System Suitability Check: Verify that the resolution (

    
    ) between 5-methylisoxazole-4-carboxylic acid and 5-methylisoxazole-4-carboxamide is ≥ 2.0. Troubleshooting: If 
    
    
    
    < 2.0, adjust the pH of the phosphate buffer by ±0.1 units to fine-tune the ionization state of the acid impurity.
  • Analysis: Proceed with unknown sample injections only after the stressed sample confirms baseline separation.

HPLCWorkflow S1 Sample Preparation (Acid/Base Stress) S2 Column Selection (C18 vs. ODS-3) S1->S2 S3 Mobile Phase Optimization (Buffer pH vs. Organic Modifier) S2->S3 S4 Chromatographic Separation (Isocratic vs. Gradient) S3->S4 S3A Phosphate Buffer (pH 5.3) + Methanol S3->S3A Method A S3B Formic Acid (0.2%) + Acetonitrile S3->S3B Method B S5 Detection & Validation (UV 260 nm / LC-MS) S4->S5

Fig 2. Self-validating HPLC method development workflow for isoxazole derivatives.

Conclusion

By understanding the physicochemical properties of 5-methylisoxazole-4-carboxamide and its impurities, analysts can rationally select between robust phosphate-based methods and sensitive LC-MS compatible approaches. Implementing forced degradation as a self-validating control ensures absolute confidence in the chromatographic data, preventing false positives during stability testing and synthetic scale-up.

References

  • Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
  • A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products Source: Journal of Applied Pharmaceutical Science URL
  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide Source: PubMed / NIH URL
  • US6723855B2 - Method for synthesizing leflunomide Source: Google Patents URL

Sources

A Tale of Two Isomers: Unraveling the Bioactivity of 5-Methylisoxazole-4-carboxamide and its 3-Methyl Counterpart

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole carboxamide scaffold is a cornerstone in medicinal chemistry, lauded for its versatile pharmacological activities.[1] However, the seemingly subtle shift of a methyl group on the isoxazole ring, from position 5 to 3, can dramatically alter the biological and toxicological profile of the resulting molecule. This guide provides an in-depth comparison of the bioactivity of 5-methylisoxazole-4-carboxamide and its 3-methyl isomer, offering critical insights for researchers engaged in drug design and development. We will delve into their distinct metabolic fates, mechanisms of action, and resulting pharmacological profiles, supported by experimental evidence.

At a Glance: Key Differentiators

Feature5-Methylisoxazole-4-carboxamide Scaffold3-Methylisoxazole-4-carboxamide Scaffold
Parent Drug Example LeflunomideUTL-5 Series Compounds
Primary Metabolic Event N-O bond cleavage of the isoxazole ringCleavage of the peptide bond
Key Active Metabolite TeriflunomideMetabolites from peptide bond cleavage
Primary Mechanism Inhibition of dihydroorotate dehydrogenase (DHODH)Does not inhibit DHODH
Toxicity Profile Potential for liver toxicity and teratogenicityLower acute toxicity; potential for liver protection
Key Pharmacological Effects Anti-inflammatory, antiarthriticAnti-inflammatory, antiarthritic, potential liver protective effects

The Decisive Role of Isomerism in Metabolism and Toxicity

The most profound difference between the 5-methyl and 3-methyl isomers lies in their metabolic stability and pathways. The 5-methylisoxazole-4-carboxamide scaffold, exemplified by the disease-modifying antirheumatic drug (DMARD) Leflunomide, undergoes metabolic cleavage of the N-O bond in the isoxazole ring.[2][3][4] This biotransformation yields the active metabolite, teriflunomide, which is responsible for the drug's therapeutic effects but is also implicated in its significant side effects, namely hepatotoxicity and teratogenicity.[2][3][4]

In stark contrast, compounds based on the 5-methylisoxazole-3-carboxamide scaffold, such as the UTL-5 series, exhibit a different metabolic profile.[2][3][4] The isoxazole ring in these isomers is more stable, and metabolism primarily occurs through the cleavage of the amide (peptide) bond.[2][3][4] This fundamental difference in metabolic fate circumvents the formation of the toxic metabolites associated with the 4-carboxamide isomer. Consequently, compounds from the UTL-5 series have demonstrated lower acute toxicity and, remarkably, a shift from potential liver toxicity to a liver-protective effect.[2][3][4]

cluster_0 5-Methylisoxazole-4-carboxamide (e.g., Leflunomide) cluster_1 5-Methylisoxazole-3-carboxamide (e.g., UTL-5b) Leflunomide Leflunomide Metabolism1 Metabolism (N-O bond cleavage) Leflunomide->Metabolism1 Teriflunomide Active Metabolite (Teriflunomide) Metabolism1->Teriflunomide DHODH_Inhibition DHODH Inhibition Teriflunomide->DHODH_Inhibition Toxicity1 Potential Liver Toxicity & Teratogenicity Teriflunomide->Toxicity1 UTL5b UTL-5b Metabolism2 Metabolism (Peptide bond cleavage) UTL5b->Metabolism2 Toxicity2 Lower Acute Toxicity Liver Protective Effect UTL5b->Toxicity2 Metabolites Metabolites Metabolism2->Metabolites No_DHODH_Inhibition No DHODH Inhibition Metabolites->No_DHODH_Inhibition

Caption: Comparative metabolic pathways and resulting toxicities of 5-methylisoxazole-4-carboxamide and 5-methylisoxazole-3-carboxamide scaffolds.

Divergent Mechanisms of Action

The differing metabolic pathways of these isomers lead to distinct mechanisms of action. The active metabolite of leflunomide, teriflunomide, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3][4] This inhibition depletes the pyrimidine pool, which is essential for the proliferation of rapidly dividing cells like lymphocytes, thus exerting an immunosuppressive and anti-inflammatory effect.

Conversely, the 5-methylisoxazole-3-carboxamide derivative UTL-5b and its metabolites do not inhibit DHODH in vitro.[2][3][4] Despite this, compounds from the UTL-5 series retain significant anti-inflammatory and antiarthritic properties.[2][3][4] This indicates that the 3-methyl isomer and its derivatives operate through a different, DHODH-independent mechanism to achieve their therapeutic effects. The exact molecular targets for this class of compounds are an active area of research.

A Broader Look at Bioactivities

Beyond the well-documented anti-inflammatory effects, derivatives of both isoxazole carboxamide scaffolds have been explored for a range of other bioactivities, including:

  • Anticancer: Various isoxazole-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents.[5][6]

  • Antimicrobial: This class of compounds has also demonstrated promising antibacterial and antifungal activities.[7][8][9][10][11]

  • Herbicidal: Substituted oxazole isoxazole carboxamides have been designed as herbicide safeners.[12]

The specific substitution patterns on the isoxazole ring and the carboxamide nitrogen significantly influence the observed bioactivity.

Experimental Protocols

General Synthesis of 5-Methylisoxazole-4-carboxamides

The synthesis of 5-methylisoxazole-4-carboxamides typically involves the coupling of 5-methylisoxazole-4-carboxylic acid with a desired amine.

Step 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

A common route involves the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate.[13]

  • Reflux ethyl 5-methylisoxazole-4-carboxylate (1 equivalent) in 10M hydrochloric acid.

  • Continue refluxing for 3 hours.

  • Cool the reaction mixture to allow the product to crystallize.

  • Filter the solid product and dry to yield 5-methylisoxazole-4-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve 5-methylisoxazole-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.2 equivalents).[5]

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aniline or amine derivative (1.05 equivalents) to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.

Start Ethyl 5-methylisoxazole-4-carboxylate Step1 Hydrolysis (10M HCl, reflux) Start->Step1 Intermediate 5-Methylisoxazole-4-carboxylic acid Step1->Intermediate Step2 Amide Coupling (EDC, DMAP, Amine) Intermediate->Step2 Product 5-Methylisoxazole-4-carboxamide Derivative Step2->Product

Caption: General workflow for the synthesis of 5-methylisoxazole-4-carboxamide derivatives.

In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

To experimentally verify the differential effects on DHODH, a well-established in vitro assay can be employed.

  • Enzyme Source: Recombinant human DHODH.

  • Substrates: Dihydroorotate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol - DCIP).

  • Procedure:

    • Prepare a reaction buffer containing the enzyme, substrates, and varying concentrations of the test compounds (5-methylisoxazole-4-carboxamide and 3-methylisoxazole-4-carboxamide derivatives).

    • Initiate the reaction and monitor the reduction of DCIP spectrophotometrically at a specific wavelength (e.g., 600 nm).

    • The rate of decrease in absorbance is proportional to the DHODH activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

The positional isomerism of the methyl group on the isoxazole carboxamide scaffold has profound implications for the bioactivity and safety profile of these compounds. While the 5-methylisoxazole-4-carboxamide framework, found in leflunomide, is a clinically validated structure with a well-understood mechanism of action, its associated toxicities stemming from the metabolic cleavage of the isoxazole ring are a significant drawback. The 5-methylisoxazole-3-carboxamide scaffold presents a compelling alternative, offering a more stable core that avoids the problematic metabolic pathway of its isomer. This leads to a significantly improved safety profile, including reduced acute toxicity and a potential for hepatoprotection, while maintaining potent anti-inflammatory and antiarthritic effects through a DHODH-independent mechanism. These findings underscore the critical importance of structure-activity and structure-toxicity relationships in drug design and highlight the 3-methyl isomer as a promising scaffold for the development of safer and potentially more effective therapeutic agents.

References

Sources

Reference standard characterization for 5-methylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous characterization framework for 5-methylisoxazole-4-carboxamide , a critical structural fragment and potential impurity in the analysis of isoxazole-based pharmaceuticals (e.g., Leflunomide/Teriflunomide).

A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary: The Characterization Gap

In the development of isoxazole-based therapeutics, the primary amide 5-methylisoxazole-4-carboxamide (CAS 1097817-28-1) serves as a vital reference marker. It is often confused with its precursor, 5-methylisoxazole-4-carboxylic acid (Leflunomide Impurity D), or mischaracterized due to the lack of specific pharmacopeial monographs for the primary amide itself.

This guide compares the performance of a Certified Reference Material (CRM) —characterized via orthogonal qNMR and Mass Balance—against standard Research Grade alternatives. The data demonstrates that relying solely on HPLC area % for this compound can lead to potency assignment errors of >2.0%, primarily due to undetected water content and inorganic residues from ammonolysis synthesis pathways.

Strategic Comparison: CRM vs. Research Grade

The following table summarizes the critical differences in data reliability between a fully characterized CRM and a typical commercial alternative.

FeatureHigh-Purity CRM (The Product) Research Grade Alternative Impact on Data
Potency Assignment qNMR (Internal Standard) + Mass BalanceHPLC Area % onlyAccuracy: HPLC ignores volatiles/inorganics, overestimating potency.
Identity Confirmation 1H/13C NMR, MS, IR, 2D-NMR (HMBC)1H NMR onlySpecificity: Risk of confusing Amide (-CONH₂) with Acid (-COOH) or Ester.
Water Content Measured via Karl Fischer (KF) "Not Determined" or TheoreticalStability: Amides are hygroscopic; unmeasured water dilutes the standard.
Traceability SI-Traceable (via NIST/BIPM standards)Internal Batch ReferenceCompliance: CRM is valid for GMP/GLP release testing.

Characterization Workflow & Methodologies

Phase 1: Structural Identification (Differentiation Strategy)

The primary challenge is distinguishing the target amide from its synthetic precursors: Ethyl 5-methylisoxazole-4-carboxylate (Starting Material) and 5-methylisoxazole-4-carboxylic acid (Hydrolysis Product).

Specific Spectral Markers:

  • 1H NMR (DMSO-d₆):

    • Target (Amide): Distinct broad singlets for -NH₂ protons (typically δ 7.0–8.0 ppm, exchangeable with D₂O). Methyl group singlet at ~2.4–2.7 ppm.

    • Impurity (Acid): Absence of NH₂ signals; presence of very broad downfield -COOH proton (δ 11.0–13.0 ppm).

    • Impurity (Ester): Presence of ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).

  • Infrared Spectroscopy (FT-IR):

    • Amide: Distinct doublet in N-H stretch region (3100–3500 cm⁻¹) and Amide I/II bands (1650–1690 cm⁻¹).

    • Acid:[1][2][3][4] Broad O-H stretch (2500–3300 cm⁻¹) obscuring the C-H region.

Phase 2: Purity Assessment (Chromatographic Purity)

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Phosphoric Acid (A) and Acetonitrile (B). Acidic pH is crucial to suppress ionization of the related carboxylic acid impurity, ensuring sharp peak shape and resolution.

  • Wavelength: 210 nm (Universal) and 254 nm (Specific for Isoxazole core).

Phase 3: Potency Assignment (The "Gold Standard")

We utilize Quantitative NMR (qNMR) as the primary assay method, cross-validated by Mass Balance.

Protocol: 1H qNMR

  • Internal Standard (IS): Maleic Acid or 3,5-Dinitrobenzoic acid (Traceable to NIST SRM).

  • Solvent: DMSO-d₆ (Ensures solubility of both amide and IS).

  • Acquisition: 90° pulse, relaxation delay (D1) ≥ 5 × T1 (typically 60s) to ensure full relaxation.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2][5][6][7][8][9]

Visualizations

Diagram 1: Characterization Decision Tree

This logic flow ensures the material is correctly identified and graded before release.

CharacterizationLogic Start Crude Material (5-methylisoxazole-4-carboxamide) NMR_Check 1. 1H NMR Analysis (DMSO-d6) Start->NMR_Check Check_Ethyl Ethyl Signals? (qt 4.2ppm, tr 1.2ppm) NMR_Check->Check_Ethyl Check_Acid Acid Proton? (>11 ppm, Broad) Check_Ethyl->Check_Acid No Reject_Ester REJECT: Ethyl Ester Impurity Check_Ethyl->Reject_Ester Yes Check_Amide Amide Doublet/Singlet? (NH2 Distinct) Check_Acid->Check_Amide No Reject_Acid REJECT: Carboxylic Acid Impurity Check_Acid->Reject_Acid Yes Check_Amide->Reject_Acid No (Ambiguous) Purity_Check 2. HPLC Purity & Residual Solvents (GC) Check_Amide->Purity_Check Yes (Confirmed) Potency_Assign 3. Potency Assignment (qNMR + Mass Balance) Purity_Check->Potency_Assign Final_CRM RELEASE: Certified Reference Material Potency_Assign->Final_CRM

Caption: Decision tree for distinguishing the primary amide from common synthetic precursors (Ester/Acid) during characterization.

Diagram 2: Mass Balance vs. qNMR Logic

Why qNMR is superior for this specific hygroscopic amide.

MassBalance Substance Target Analyte (Amide) MB_Node Mass Balance Method (100% - Impurities) Substance->MB_Node Traditional qNMR_Node qNMR Method (Direct Measurement) Substance->qNMR_Node Preferred Imp_Org Organic Impurities (HPLC) MB_Node->Imp_Org Imp_Vol Volatiles (Water/Solvents) MB_Node->Imp_Vol Imp_Inorg Inorganics (Residue on Ignition) MB_Node->Imp_Inorg Result_MB Risk: Overestimation if water/salts missed MB_Node->Result_MB IS_Ref Internal Standard (NIST Traceable) qNMR_Node->IS_Ref Calibrated Against Result_qNMR Benefit: Specificity Direct proton count qNMR_Node->Result_qNMR

Caption: Comparison of Potency Assignment methods. qNMR offers direct quantification, bypassing the cumulative errors of Mass Balance.

Experimental Protocol: Purity by HPLC

To be used for "Related Substances" assessment.

  • Sample Preparation: Dissolve 10 mg of Reference Standard in 10 mL of Acetonitrile:Water (50:50). Sonicate for 5 mins.

  • Buffer Preparation: 1.36 g KH₂PO₄ in 1L Water, adjust pH to 2.5 with H₃PO₄.

  • Gradient Program:

    • T=0 min: 90% Buffer / 10% ACN

    • T=15 min: 50% Buffer / 50% ACN

    • T=20 min: 10% Buffer / 90% ACN

  • System Suitability:

    • Tailing Factor: NMT 1.5

    • Resolution (Amide vs Acid): NLT 2.0 (if Acid is spiked).

References

  • Synthesis & Properties: Der Pharma Chemica, "Synthesis, Antimicrobial Evaluation and Electrochemical Studies of some Novel Isoxazole Derivatives," 2011.

  • Leflunomide Impurity Profiling: Journal of Applied Pharmaceutical Science, "A Validated Stability Indicating RP-HPLC Method of Leflunomide and Characterization of Degradation Products," 2017.

  • qNMR Methodology: Journal of Pharmaceutical and Biomedical Analysis, "Quantitative NMR spectroscopy (qNMR) for the reference standard characterization," 2014.

  • Chemical Identity: PubChem Compound Summary for CID 1097817-28-1 (5-methylisoxazole-4-carboxamide).

  • Regulatory Guidelines: ICH Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products."

Sources

A Researcher's Guide to UV-Vis Absorption Maxima of 5-Methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, 5-methylisoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their utility is not only in their biological activity but also in their characteristic electronic structure, which can be effectively probed using UV-Visible (UV-Vis) spectroscopy. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) for various 5-methylisoxazole derivatives, supported by experimental data and foundational principles. We will explore how structural modifications and the surrounding solvent environment influence their absorption properties, offering a predictive framework for researchers designing novel compounds.

The Bedrock of UV-Vis Absorption in 5-Methylisoxazoles: Electronic Transitions

The absorption of ultraviolet and visible light by a molecule is fundamentally governed by the promotion of electrons from a lower energy molecular orbital to a higher energy one. In organic molecules like 5-methylisoxazole derivatives, the most significant of these are transitions involving π and non-bonding (n) electrons. The isoxazole ring, with its conjugated double bonds and heteroatoms, gives rise to a specific electronic landscape.

The primary electronic transitions responsible for the characteristic UV-Vis absorption spectra of these compounds are:

  • π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the isoxazole ring is the chromophore responsible for this transition. For the parent isoxazole, a ππ* excitation is observed around 200-210 nm.[2]

  • n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen or oxygen atom) to a π* antibonding orbital. They are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The energy difference (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the wavelength of maximum absorption (λmax). Any structural or environmental factor that alters this energy gap will consequently shift the λmax.

Decoding the Spectrum: The Influence of Substituents

The true versatility of the 5-methylisoxazole scaffold lies in the ability to tune its electronic properties through the introduction of various substituents at the 3- and 4-positions. These substituents can either donate or withdraw electron density from the isoxazole ring, thereby altering the HOMO-LUMO gap and shifting the λmax.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups are electron-donating. When attached to the isoxazole ring, they increase the energy of the HOMO. This reduces the overall HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths, also known as a red shift).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) are electron-withdrawing. These groups lower the energy of the LUMO. This also leads to a smaller HOMO-LUMO gap and typically results in a bathochromic shift .

The interplay of these substituent effects allows for the fine-tuning of the absorption properties of 5-methylisoxazole derivatives.

The Solvent's Role: Solvatochromism

The polarity of the solvent in which the UV-Vis spectrum is measured can have a significant impact on the λmax, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

  • π → π* Transitions: In these transitions, the excited state is often more polar than the ground state. Polar solvents will therefore stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift (red shift) as solvent polarity increases.

  • n → π* Transitions: For n → π* transitions, the ground state is typically more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. This increases the energy gap, resulting in a hypsochromic shift (blue shift) with increasing solvent polarity.

The solvatochromic behavior of sulfisoxazole, which contains a 5-methylisoxazole moiety, has been studied, revealing that its excited state is stabilized by polar solvents, indicative of a larger dipole moment in the excited state.[3]

A Comparative Look at 5-Methylisoxazole Derivatives

DerivativeSubstituent(s)Solventλmax (nm)Reference
Sulfamethoxazole Schiff Base3-amino (as part of a larger Schiff base structure)DMSO358[4]
(E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one3-propyl, 4-(3-ethoxy-4-hydroxybenzylidene)Methanol407[5]
(E)-4-(4-(Benzyloxy)benzylidene)-3-propylisoxazol-5(4H)-one3-propyl, 4-(4-(benzyloxy)benzylidene)Methanol380[5]
(E)-4-(Thiophen-2-ylmethylene)-3-propylisoxazol-5(4H)-one3-propyl, 4-(thiophen-2-ylmethylene)Methanol376[5]

Note: The latter three examples are 3-propylisoxazol-5(4H)-one derivatives, included to illustrate the effect of extended conjugation on the absorption maxima.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following is a standardized, step-by-step methodology for accurately determining the λmax of a 5-methylisoxazole derivative.

Objective: To determine the wavelength of maximum UV-Vis absorption (λmax) for a given 5-methylisoxazole derivative.

Materials:

  • UV-Vis Spectrophotometer (double-beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Analytical balance

  • 5-methylisoxazole derivative sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)

Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of the 5-methylisoxazole derivative.

    • Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

    • From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.5 - 1.5 AU for optimal accuracy.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for many isoxazole derivatives).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used as the blank.

    • Place the blank cuvette in the reference beam holder of the spectrophotometer.

    • Place another cuvette with the blank in the sample holder and run a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the peak(s) in the spectrum. The wavelength at which the highest absorbance occurs is the λmax.

    • Record the λmax and the corresponding absorbance value.

Visualizing the Process and Principles

To further clarify the experimental workflow and the theoretical underpinnings, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Prepare Dilute Solution B->C D Set Wavelength Range C->D E Measure Blank (Solvent) D->E F Measure Sample Solution E->F G Obtain Absorbance Spectrum F->G H Identify Peak Absorbance G->H I Determine λmax H->I

Caption: A flowchart illustrating the key steps in the experimental determination of UV-Vis absorption maxima.

substituent_effects cluster_core 5-Methylisoxazole Core cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) core Isoxazole Ring (HOMO-LUMO Gap) edg -NH2, -OH, -OR edg->core Bathochromic Shift (Red Shift) edg_effect Raises HOMO Energy Reduces Energy Gap ewg -NO2, -CN, -C=O ewg->core Bathochromic Shift (Red Shift) ewg_effect Lowers LUMO Energy Reduces Energy Gap

Caption: The influence of electron-donating and electron-withdrawing groups on the absorption maximum of the 5-methylisoxazole core.

Conclusion

The UV-Vis absorption properties of 5-methylisoxazole derivatives are a direct reflection of their electronic structure. By understanding the fundamental principles of π → π* and n → π* transitions, and the predictable influence of substituents and solvent polarity, researchers can rationally design and characterize novel compounds. While a comprehensive database of λmax values remains to be fully compiled, the data presented in this guide, combined with the detailed experimental protocol, provides a solid foundation for scientists and drug development professionals working with this important class of heterocyclic compounds. The continued systematic study and reporting of these photophysical properties will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publishers.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PMC. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Bentham Science. Available at: [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. IUCr. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry. Available at: [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. MDPI. Available at: [Link]

  • Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. Journal of Chinese Pesticide Science. Available at: [Link]

  • 5-Methylisoxazole-4-carboxylic acid. SIELC Technologies. Available at: [Link]

  • 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172. PubChem. Available at: [Link]

  • 3-Amino-5-methylisoxazole. ChemBK. Available at: [Link]

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. ResearchGate. Available at: [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]

  • computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using. International Journal of anakkale Onsekiz Mart University. Available at: [Link]

  • Solvatochromic and fluorescence behavior of sulfisoxazole. PubMed. Available at: [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link]

Sources

Validation of Purity for 5-Methylisoxazole-4-Carboxamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Purity for 5-Methylisoxazole-4-Carboxamide Using LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the synthesis of isoxazole-based pharmaceuticals (e.g., Leflunomide intermediates), 5-methylisoxazole-4-carboxamide serves as a critical building block. Its purity directly impacts the yield and safety profile of downstream APIs. While HPLC-UV has traditionally been the workhorse for routine analysis, it struggles with the low-level detection of non-chromophoric impurities and co-eluting isomers common in isoxazole chemistry.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against HPLC-UV, demonstrating why LC-MS is the superior modality for validation when purity requirements exceed 99.5%. We provide a self-validating protocol aligned with ICH Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.

Technical Context & Impurity Profile

The Molecule: 5-Methylisoxazole-4-Carboxamide[2][3][4][5][6][7][8]
  • CAS: 3445-52-1

  • Molecular Formula: C₅H₆N₂O₂

  • Molecular Weight: 126.11 g/mol

  • Physicochemical Nature: Polar, low molecular weight amide. It exhibits moderate UV absorption (λmax ~260 nm) due to the isoxazole ring but lacks the extensive conjugation found in final drug products like Leflunomide.

The Challenge: Silent Impurities

Synthesis typically involves the amidation of 5-methylisoxazole-4-carboxylic acid or its ester. Common impurities include:

  • Hydrolysis Products: 5-methylisoxazole-4-carboxylic acid (Polar, acidic tailing).

  • Regioisomers: 3-methylisoxazole derivatives (Similar retention, identical mass, distinct fragmentation).

  • Reagents: Residual thionyl chloride derivatives or amine catalysts (often UV-inactive).

Why UV Fails: At trace levels (<0.1%), the UV signal of the main peak often masks these structurally similar impurities, especially if they co-elute.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance metrics of LC-MS compared to standard HPLC-UV and GC-MS for this specific application.

FeatureHPLC-UV (Diode Array)GC-MSLC-MS (Triple Quad)
Primary Detection Chromophore AbsorbanceVolatility & MassMass-to-Charge (m/z)
LOD (Limit of Detection) ~1–10 µg/mL~0.1 µg/mL~1–10 ng/mL
Specificity Low (Retention time only)High (Mass spec)Very High (MRM transitions)
Sample Prep Dilute & ShootDerivatization often requiredDilute & Shoot
Suitability for Isomers Poor (Requires baseline resolution)GoodExcellent (Distinct fragmentation)
Throughput HighLow (Prep time)High

Verdict: While HPLC-UV is sufficient for rough reaction monitoring (>95% purity), LC-MS is mandatory for final purity validation (>99.5%) to quantify trace impurities without derivatization artifacts.

Experimental Protocol: LC-MS Validation Workflow

This protocol is designed to be self-validating . It includes system suitability checks that must pass before data collection begins.

Instrumentation & Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm). Rationale: High surface area C18 retains polar amides sufficiently when starting with high aqueous content.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold for polar retention)

    • 1–6 min: 5% → 95% B (Elute hydrophobic impurities)

    • 6–8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Target Ion: [M+H]⁺ = 127.1 m/z.

  • MRM Transitions (Quantitation):

    • Quantifier: 127.1 → 110.0 (Loss of NH₃, characteristic of primary amides).

    • Qualifier: 127.1 → 82.0 (Isoxazole ring cleavage).

  • Source Temp: 350°C (Ensures desolvation of polar mobile phase).

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the validation process.

ValidationWorkflow Sample Crude/Purified Sample Prep Dilution (MeOH/H2O) + Filter (0.2 µm) Sample->Prep LC UHPLC Separation (C18, Gradient) Prep->LC MS ESI+ Ionization (m/z 127 -> 110) LC->MS Eluent Data Data Processing (Signal-to-Noise) MS->Data Raw Spectra Decision Purity > 99.5%? Data->Decision Calculate Area% Report Generate CoA Decision->Report Yes Recrystallize Recrystallize Decision->Recrystallize No Recrystallize->Sample Re-submit

Caption: Step-by-step LC-MS validation workflow for 5-methylisoxazole-4-carboxamide purity assessment.

Validation Framework (ICH Q2(R1))

To ensure the method is scientifically sound, perform the following validation steps.

Specificity (Stress Testing)
  • Objective: Prove the method detects the analyte unequivocally in the presence of impurities.

  • Protocol: Subject the sample to forced degradation (Acid: 0.1N HCl, Base: 0.1N NaOH, Oxidative: 3% H₂O₂).

  • Acceptance Criteria: The peak purity index (if using DAD) or mass spectral purity must show no co-eluting interference at the retention time of the main peak.

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 0.1 µg/mL (LOQ) to 100 µg/mL (120% of target).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike a known amount of standard into a sample matrix (or placebo) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance Criteria: RSD

    
     for the peak area.
    
LOD & LOQ Determination
  • Method: Signal-to-Noise (S/N) ratio approach.[3]

    • LOD: Concentration where S/N

      
      .[3]
      
    • LOQ: Concentration where S/N

      
      .[1][3]
      
  • Typical Result: For 5-methylisoxazole-4-carboxamide, LC-MS typically achieves an LOQ of 5 ng/mL , whereas HPLC-UV struggles below 500 ng/mL .

Data Presentation: Impurity Fate Mapping

Understanding where impurities originate helps in interpreting the LC-MS data.

ImpurityFate Acid 5-Methylisoxazole-4-carboxylic Acid (Precursor/Hydrolysis) Reaction Amidation Reaction Acid->Reaction Ester Ethyl Ester Derivative (Synthesis Intermediate) Ester->Reaction Product 5-Methylisoxazole-4-Carboxamide (Target) Reaction->Product Imp_Acid Impurity: Residual Acid (m/z 128) Reaction->Imp_Acid Incomplete Imp_Isomer Impurity: 3-Methyl Isomer (m/z 127, different RT) Reaction->Imp_Isomer Side Rxn LCMS LC-MS Detection Product->LCMS Imp_Acid->LCMS Imp_Isomer->LCMS

Caption: Origin of common impurities and their detection pathway via LC-MS.

References

  • International Conference on Harmonisation (ICH). (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Pareek, V., et al. (2013). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method. Journal of Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA Guidance for Industry. [Link]

  • Chen, X., et al. (2007).[2][6] Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B. [Link]

Sources

X-ray diffraction data for 5-methylisoxazole-4-carboxamide polymorphs

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: X-Ray Diffraction Profiling of 5-Methylisoxazole-4-Carboxamide Polymorphs

Executive Summary: Navigating the Polymorphic Landscape

In the context of pharmaceutical development, "5-methylisoxazole-4-carboxamide" serves as the critical pharmacophore scaffold for the disease-modifying antirheumatic drug (DMARD) Leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide). While the primary amide intermediate exists, the industrially and therapeutically relevant polymorphism data resides with the N-substituted derivative, Leflunomide.

This guide provides a definitive technical comparison of the two primary polymorphs of the Leflunomide system: Form I (Thermodynamically Stable) and Form II (Metastable/Kinetic) . Accurate discrimination between these forms via X-ray Powder Diffraction (XRPD) is essential, as Form II exhibits higher solubility but lower physical stability, posing risks of phase conversion during storage.

Crystallographic Characterization & Structural Logic

The polymorphic behavior of this compound is driven by the flexibility of the amide linker and the rotational freedom of the isoxazole ring relative to the N-phenyl substituent.

Comparative Crystal Lattice Metrics

The following data distinguishes the internal packing arrangements of the two dominant forms.

FeatureForm I (Stable) Form II (Metastable) Structural Implication
Crystal System MonoclinicMonoclinicBoth share the same system but differ in packing efficiency.
Space Group


Common centrosymmetric space group for organic APIs.
Z Value 84Critical Differentiator: Form I contains 8 molecules per unit cell (forming dimers), whereas Form II contains 4.
Molecular Conformation Twisted (Dimers)PlanarForm I molecules form H-bonded dimers with perpendicular molecular planes; Form II molecules are essentially planar.
Density HighLowerHigher density in Form I correlates with its superior thermodynamic stability.

Expert Insight: The


 value in Form I indicates a complex supramolecular arrangement (likely involving 

dimer motifs) that maximizes lattice energy, rendering it the stable form at room temperature. Form II's planar conformation allows for faster crystallization (kinetic control) but lacks the dense packing network of Form I.

X-Ray Powder Diffraction (XRPD) Diagnostic Data

The following peak lists are calibrated for Cu K


 radiation (

). These reflections serve as the "fingerprint" regions for quality control (QC) release testing.
Diagnostic Peak Table ( )
Relative IntensityForm I (Reference Standard) Form II (High Energy) Interference Analysis
Strong (Primary) 16.70, 18.90, 23.00 10.65, 14.20, 21.70 10.65

is the "gold standard" peak for detecting Form II contamination in a Form I batch.
Medium (Secondary) 23.65, 29.0514.80, 16.10, 25.50Form I's doublet at ~23

is characteristic of its dense packing.
Weak/Shoulder 8.35, 12.65, 15.007.40, 9.80, 20.70Low-angle peaks in Form II (7.40, 9.80) indicate larger d-spacing planes typical of looser packing.
Phase Identification Strategy
  • To Confirm Form I: Look for the absence of any peak below 12.0

    
    
    
    
    
    . The first major reflection for Form I appears at ~16.70
    
    
    .
  • To Detect Form II: Scan the 10.0

    
    –11.0
    
    
    
    region. A distinct peak at 10.65
    
    
    confirms the presence of the metastable phase.

Thermodynamic Stability & Phase Transformation

Understanding the energy landscape is vital for process design. The system exhibits monotropic or enantiotropic relationships depending on the specific derivative, but for Leflunomide, Form I is generally the stable form from absolute zero up to the melting point.

  • Melting Point (Form I): ~166.5°C[1]

  • Melting Point (Form II): Typically lower (often indistinct due to solid-solid transition before melting).

  • Transition: Form II

    
     Form I is an irreversible exothermic transition observed during thermal stress or slurry conversion.
    
Phase Transformation Pathway Diagram

PhaseTransformation Solution Supersaturated Solution (Toluene/Water) FormII Form II (Kinetic/Metastable) Planar Conformation Solution->FormII Rapid Cooling (Kinetic Control) FormI Form I (Thermodynamic/Stable) Dimer Conformation Solution->FormI Slow Evaporation (Thermodynamic Control) FormII->FormI Solid-State Transition (Heat/Slurry) Melt Melt Phase (>166.5°C) FormII->Melt Melting (Rare) FormI->Melt Melting

Figure 1: Polymorphic landscape showing the kinetic access to Form II and its thermodynamic relaxation to Form I.

Experimental Protocols for Polymorph Generation

These protocols are designed to be self-validating. If the XRD pattern does not match the reference table above, revisit the cooling rates and solvent ratios.

Protocol A: Synthesis of Form I (Thermodynamic)
  • Objective: Generate the stable crystal form for final dosage formulation.

  • Reagents: Crude 5-methylisoxazole-4-carboxamide derivative, Toluene, Water.[1]

  • Methodology:

    • Suspend 40 mg of the crude compound in 40 mL of water.

    • Heat to 80°C to ensure partial dissolution/dispersion.

    • Add Toluene dropwise until a clear biphasic system or solution is formed (depending on exact derivative solubility).

    • Critical Step: Agitate slowly at 25°C for 48 hours. The long equilibration time allows the system to overcome the activation energy barrier and settle into the deep thermodynamic well of Form I.

    • Filter and dry under vacuum at 40°C.

    • Validation: XRD scan should show no peaks < 12

      
      
      
      
      
      .
Protocol B: Isolation of Form II (Kinetic)
  • Objective: Isolate the metastable form for solubility enhancement studies.

  • Reagents: Crude compound, Ethanol or Acetone.

  • Methodology:

    • Dissolve the compound in boiling ethanol to create a highly supersaturated solution.

    • Critical Step: Rapidly crash-cool the solution by immersing the flask in a dry ice/acetone bath (-78°C) or pouring into ice-cold anti-solvent (water).

    • Filter immediately while cold.

    • Validation: XRD scan must show a strong peak at 10.65

      
      
      
      
      
      .

References

  • US Patent 6,060,494 : Crystal form of N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide. (Defines the crystallographic parameters and XRD peaks for Forms I and II).

  • Acta Crystallographica Section E : Structure of 5-methylisoxazole-4-carboxylic acid. (Provides structural data on the core acid intermediate).

  • US Patent 4,284,786 : 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide.[1] (Original synthesis and melting point data).

  • CrystEngComm : Polymorphism in N-(5-methylisoxazol-3-yl)malonamide. (Discusses the supramolecular amide-amide interactions relevant to this class of compounds).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: 5-Methylisoxazole-4-carboxamide[1][2]

  • CAS Number: 1097817-28-1

  • Molecular Formula: C₅H₆N₂O₂

  • Molecular Weight: 126.11 g/mol

The "Hidden" Hazard (Expert Insight): While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (Skin/Eye/Respiratory) , a deeper structural analysis reveals a critical risk factor. This molecule is the core scaffold of Leflunomide and Teriflunomide , potent disease-modifying antirheumatic drugs (DMARDs) known for teratogenicity and hepatotoxicity .[2]

Operational Directive: Treat 5-Methylisoxazole-4-carboxamide not just as a simple organic building block, but as a potential reproductive toxin . All handling protocols below are designed with this elevated risk profile in mind, utilizing a "Universal Precautions" approach for novel pharmaceutical intermediates.

Part 2: Hazard Identification & Risk Matrix

Hazard Class (GHS)Hazard Statement (Inferred*)Risk LevelOperational Impact
Skin Irritation H315: Causes skin irritationModerateDirect contact causes dermatitis; rapid absorption possible.
Eye Irritation H319: Causes serious eye irritationModerateDust/vapors can cause corneal injury.
STOT-SE H335: May cause respiratory irritationModerateInhalation of dust triggers mucosal inflammation.
Repro. Toxicity H360: May damage fertility or the unborn childHIGH (Precautionary) Strict containment required. Avoid if pregnant/nursing.

*Note: H-codes are inferred from structural analogues (CAS 42831-50-5) and pharmacophore analysis due to limited specific toxicological data.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not deviate without a documented risk assessment.

Body AreaPPE RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, >5 mil). Rationale: Amides can permeate thin nitrile. Double gloving provides a breakthrough time buffer >480 mins.
Respiratory Engineering Control Primary Primary: Chemical Fume Hood. Secondary (Spill/Cleaning): N95 or P100 Respirator if outside hood. Rationale: Prevents inhalation of fine particulates which may carry systemic toxicity risks.
Eye/Face Chemical Goggles ANSI Z87.1 compliant chemical splash goggles. Rationale: Safety glasses are insufficient for powders that can drift around side shields.
Body Lab Coat + Apron 100% Cotton or Nomex lab coat (buttoned). Chemical-resistant apron for bulk transfers (>5g).

Part 4: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" decision based on containment availability.

G Start START: Handling Request RiskCheck Risk Assessment: Pregnant/Immunocompromised? Start->RiskCheck Stop STOP: Reassign Task RiskCheck->Stop Yes PPE_Donning Don PPE: Double Nitrile, Goggles, Lab Coat RiskCheck->PPE_Donning No Hood_Check Engineering Control: Fume Hood Functional? PPE_Donning->Hood_Check Engineering_Fail STOP: Do Not Proceed Contact Facilities Hood_Check->Engineering_Fail No (<100 fpm) Weighing Weighing Protocol: Use Anti-Static Gun Closed Balance Inside Hood Hood_Check->Weighing Yes (>100 fpm) Reaction Reaction Setup: Add Solvent to Solid (Minimize Dust) Weighing->Reaction Waste Disposal: Solid Waste -> Incineration Stream Reaction->Waste

Figure 1: Operational decision tree for handling 5-Methylisoxazole-4-carboxamide, prioritizing operator health status and engineering controls.

Step-by-Step Handling Procedure

1. Preparation & Engineering Controls:

  • Verify fume hood face velocity is >100 fpm (0.5 m/s) .

  • Clear the hood of unnecessary clutter to prevent turbulence.

  • Static Control: Isoxazole derivatives can be electrostatic. Use an ionizing fan or anti-static gun on the weighing boat and spatula to prevent powder "jumping."

2. Weighing & Transfer:

  • Never weigh on an open bench. Place the microbalance inside the fume hood.

  • If the balance cannot be moved, use a pre-tared vial method :

    • Tare a vial with cap inside the hood.

    • Add solid.

    • Cap tightly.[3][4][5]

    • Weigh the sealed vial on the external balance.

    • Return to hood to adjust mass.

3. Solubilization (Critical Step):

  • Add the solvent slowly to the solid. Do not dump solid into solvent, which creates a "puff" of aerosolized particles.

  • Once in solution, the respiratory risk is significantly reduced, but skin absorption risk remains.

4. Decontamination:

  • Wipe down all surfaces (balance, spatula, hood sash) with a detergent solution followed by ethanol.

  • Dispose of wipes as hazardous solid waste.

Part 5: Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: Alert nearby personnel.

  • Isolate: Close the fume hood sash if the spill is contained.

  • PPE Upgrade: If spill is outside the hood (>100 mg), don an N95 respirator .

  • Clean Up:

    • Do NOT dry sweep (generates dust).[4][6]

    • Cover spill with wet paper towels (solvent-soaked or water).

    • Scoop damp material into a wide-mouth waste jar.

Waste Disposal Compliance
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: High-Temperature Incineration .

    • Do not dispose of down the drain. The isoxazole ring is stable and can persist in water systems.

    • Label waste container: "Contains 5-Methylisoxazole-4-carboxamide - Potential Repro Toxin."

References

  • PubChem. 5-Methylisoxazole-4-carboxylic acid (Analogue Hazard Data). National Library of Medicine. Accessed October 26, 2023. [Link]

  • American Elements. 5-Methylisoxazole-4-carboxamide Product Specifications. Accessed October 26, 2023. [Link]

  • Rozman, K. Leflunomide: Structure and Activity. Journal of Rheumatology, 2002. (Cited for structural toxicity inference).[2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylisoxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Methylisoxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.